2-Amino-4,5-dimethylthiazole hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATCJRCKBGAMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064583 | |
| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-76-5 | |
| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazol-2-amine monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM8HVB696P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its thiazole core is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7170-76-5 | [1][2][3] |
| Molecular Formula | C₅H₈N₂S·HBr | [1] |
| Molecular Weight | 209.11 g/mol | [1][2][3] |
| Melting Point | 287 - 293 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water | |
| Purity | ≥ 98% (HPLC) | [1] |
Spectral Data
The structural confirmation of this compound is typically achieved through various spectroscopic methods.
¹H NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule. Key vibrational bands for this compound would be expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and C-S stretching. An FTIR spectrum has been recorded using a KBr wafer technique.[2]
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide.
General Protocol:
-
Reaction Setup: Dissolve the α-haloketone (e.g., 3-bromo-2-butanone for the synthesis of the 4,5-dimethyl derivative) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Thiourea: Add an equimolar amount of thiourea to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative. The hydrobromide salt can be obtained by treating the free base with hydrobromic acid.
Kinase Inhibition Assay
Given the role of 2-aminothiazole derivatives as kinase inhibitors, a common experimental protocol to assess their inhibitory activity is a kinase inhibition assay.
General Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound (this compound or its derivatives) in a suitable solvent like DMSO. Prepare the kinase, peptide substrate, and kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Add Inhibitor: Add the diluted test compound to the respective wells. Include a positive control (a known kinase inhibitor) and a negative control (no inhibitor).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Applications in Drug Development and Biological Activity
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of 2-Amino-4,5-dimethylthiazole are investigated for a wide range of therapeutic applications.
Kinase Inhibition
A significant area of research for 2-aminothiazole derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]
-
Src Family Kinases: The 2-aminothiazole moiety was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia.[5]
-
Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of protein kinase CK2.[6] CK2 is a constitutively active serine/threonine kinase involved in pro-oncogenic pathways. Allosteric inhibitors offer the potential for greater selectivity compared to ATP-competitive inhibitors. These compounds were found to bind to a pocket at the interface between the αC helix and the glycine-rich loop.
-
Aurora Kinase: 2-aminothiazole derivatives have been investigated as potential inhibitors of Aurora kinase, a key enzyme in cell cycle regulation and a target for cancer therapy.
Antimicrobial and Other Activities
2-Aminothiazole derivatives have also demonstrated a broad range of other biological activities, including:
-
Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs, and derivatives are explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: Besides kinases, 2-aminothiazole derivatives have been shown to inhibit other enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[7]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its chemical properties and the reactivity of the 2-aminothiazole core make it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. The detailed experimental protocols and understanding of its role in various signaling pathways provided in this guide are intended to support researchers and scientists in the ongoing exploration and utilization of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted thiazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] The thiazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of activities. A thorough understanding of the precise three-dimensional structure and physicochemical properties of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides a summary of the available data and outlines the standard experimental protocols employed for the structural elucidation of this compound and related thiazole derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₉BrN₂S | [2] |
| Molecular Weight | 209.11 g/mol | [2] |
| CAS Number | 7170-76-5 | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 287 - 293 °C | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
Structural Elucidation: Experimental Methodologies
The definitive structure of this compound is established through a combination of spectroscopic and analytical techniques. The following sections detail the standard experimental protocols for these methods.
Synthesis
The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[3] This method typically involves the reaction of an α-haloketone with a thiourea derivative. For 2-Amino-4,5-dimethylthiazole, the synthesis would likely proceed as depicted in the workflow below.
Caption: Hantzsch synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for unambiguous structure determination.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Expected Spectral Data:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4,5-dimethylthiazole Cation
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (at C4) | Methyl | Singlet | ~10-15 |
| -CH₃ (at C5) | Methyl | Singlet | ~10-15 |
| -NH₂ | Amine | Broad singlet | - |
| C2 | Thiazole ring | - | ~165-175 |
| C4 | Thiazole ring | - | ~140-150 |
| C5 | Thiazole ring | - | ~110-120 |
Note: The presence of the hydrobromide salt and the choice of solvent will influence the exact chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Expected Spectral Data:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400-3200 | Stretching |
| C-H (methyl) | 3000-2850 | Stretching |
| C=N (thiazole ring) | 1650-1550 | Stretching |
| C=C (thiazole ring) | 1600-1475 | Stretching |
| N-H (amine) | 1650-1580 | Bending |
| C-N | 1350-1000 | Stretching |
Note: A reference to an FTIR spectrum obtained using the KBr wafer technique exists, though the detailed spectrum is not publicly available.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of compound, which would likely produce the protonated molecule [M+H]⁺ corresponding to the free base.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): To obtain structural information, the parent ion can be selected and fragmented, and the m/z of the resulting fragment ions are measured.
Expected Data:
The mass spectrum should show a prominent ion corresponding to the molecular weight of the free base (2-Amino-4,5-dimethylthiazole, C₅H₈N₂S, MW = 128.20 g/mol ) plus a proton.
-
Expected [M+H]⁺: m/z 129.05
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol: X-ray Crystallography
Caption: General workflow for single-crystal X-ray crystallography.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Expected Data:
A successful crystallographic analysis would provide precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group and the bromide ion. While no specific crystal structure for this compound has been found in the public domain, analysis of related thiazole derivatives suggests the thiazole ring would be essentially planar.
Signaling Pathways and Biological Context
While this compound is a valuable synthetic intermediate, there is currently no specific information in the scientific literature detailing its direct involvement in signaling pathways or its mechanism of action in biological systems. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may target various biological pathways.[1] The biological activity of the resulting compounds is highly dependent on the nature of the substituents introduced onto the 2-amino-4,5-dimethylthiazole scaffold.
Caption: Logical workflow from starting material to biological pathway analysis.
Conclusion
References
Synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dimethylthiazole hydrobromide, a key building block in the development of various pharmaceutical compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
2-Amino-4,5-dimethylthiazole and its salts are important heterocyclic scaffolds in medicinal chemistry, forming the core structure of a variety of biologically active molecules. The synthesis of its hydrobromide salt is a crucial step in the preparation of these advanced compounds. The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea or thioamide.
In the case of this compound, the synthesis is achieved through the reaction of 3-bromo-2-butanone with thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. The resulting 2-amino-4,5-dimethylthiazole is then protonated by the hydrobromic acid generated in situ or added during the workup to yield the hydrobromide salt.
Chemical Reaction Pathway
The synthesis of this compound follows the Hantzsch thiazole synthesis pathway. The key steps involve the reaction of 3-bromo-2-butanone with thiourea, leading to the formation of the thiazole ring system.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
3-Bromo-2-butanone
-
Thiourea
-
Ethanol (or water)
-
Hydrochloric acid (for comparison of salt properties)
-
Sodium hydroxide (for conversion to free base if needed)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol or water.
-
Addition of α-Haloketone: To the stirring solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₉BrN₂S |
| Molecular Weight | 209.11 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Similar to the hydrochloride salt (273-274 °C) |
| Typical Yield | 70-85% |
| ¹H NMR (Expected) | Signals for two methyl groups and one amino group |
| ¹³C NMR (Expected) | Signals for two methyl carbons and three thiazole ring carbons |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the methyl groups and the thiazole ring structure. The expected ¹H NMR spectrum would show two singlets for the two non-equivalent methyl groups and a broad singlet for the amino protons. The ¹³C NMR spectrum would show signals corresponding to the two methyl carbons and the three carbons of the thiazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group, C-N stretching, and the C=N bond of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base after neutralization of the hydrobromide salt.
-
Melting Point Analysis: The melting point of the purified product should be sharp and within a narrow range, indicating its purity.
Safety Precautions
-
3-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Thiourea is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn.
-
Standard laboratory safety practices should be followed throughout the experimental procedure.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and scientists engaged in the field of medicinal chemistry and drug development, facilitating the efficient and reproducible synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.
A Technical Guide to the Hantzsch Synthesis of 2-Aminothiazoles
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle is a key component in numerous pharmaceuticals, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][4][5] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing this vital chemical motif.[6][7] This guide provides an in-depth overview of the synthesis, its mechanism, modern variations, and detailed experimental protocols for research and drug development professionals.
Core Reaction Mechanism
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[7][8] In the specific context of 2-aminothiazole synthesis, the thioamide reactant is typically thiourea. The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[8][9]
The process begins with an Sₙ2-type nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone.[8] This is followed by an intramolecular attack from one of the nitrogen atoms onto the electrophilic carbonyl carbon, forming a five-membered ring intermediate.[8] The final step is a dehydration event, which results in the formation of the stable aromatic 2-aminothiazole ring.[8]
Caption: The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Design and Workflow
A typical Hantzsch synthesis is operationally simple and can be executed with standard laboratory equipment.[8] The general workflow involves combining the reactants in a suitable solvent, promoting the reaction with heat, and then isolating the product, which often precipitates from the reaction mixture upon cooling or neutralization.[8]
Caption: A generalized workflow for a typical Hantzsch 2-aminothiazole synthesis.
Quantitative Data on Hantzsch Syntheses
The versatility of the Hantzsch synthesis allows for a wide range of substrates. Yields are typically good to excellent, although reaction conditions can be optimized with different solvents, catalysts, or energy sources to improve outcomes.[10]
Table 1: Examples of Conventional Hantzsch Synthesis
| α-Halocarbonyl | Thio-partner | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol | Stir at 100°C, 30 min | High | [8] |
| Chloroacetaldehyde (50% aq.) | Thiourea | Water | Heat at 80-90°C, 2 hr | Not specified | [11] |
| 2-Bromo-4'-bromoacetophenone | Thiourea | Ethanol | Not specified | 85% |[9] |
Table 2: Examples of Modern & Catalyzed Hantzsch Synthesis
| Reactants | Catalyst / Method | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (1/1) | Stir at 65°C, 2-3.5 hr | 79-90% | [10][12] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave Irradiation | Methanol | 90°C, 30 min, 250 psi | Not specified | [10] |
| Acetyl compounds, Thiourea | Iodine (catalyst) | Solvent-free | Not specified | Not specified |[9] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classic and a modern, catalyzed Hantzsch synthesis.
Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole[8]
This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial or round-bottom flask, stir bar, hot plate, Buchner funnel.
-
-
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid (filter cake) with water.
-
Spread the solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass, calculate the percent yield, and perform characterization (e.g., melting point, NMR).
-
Protocol 2: One-Pot Catalyzed Synthesis Using a Reusable Catalyst[10][12]
This protocol is adapted from a green chemistry approach using a reusable silica-supported tungstosilisic acid (SiW/SiO₂) catalyst for a three-component reaction.
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
SiW/SiO₂ catalyst (15 mol%)
-
Ethanol/Water (1:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15 mol%).
-
Add 5 mL of the ethanol/water (1:1) mixture to the flask.
-
Stir the mixture at 65°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.
-
To isolate the catalyst, filter the hot solution. Wash the recovered solid catalyst with ethanol; it can be dried and reused.
-
The filtrate contains the product. The product can often be isolated by cooling or removing the solvent.
-
For further purification, the resulting solid can be dissolved in a minimal amount of a solvent like acetone, filtered again to remove any residual catalyst, and then the solvent can be evaporated under reduced pressure.
-
Dry the final product in an oven at 60°C.
-
Advantages and Critical Considerations
While the Hantzsch synthesis is robust and high-yielding, researchers must consider several factors:[8]
-
Advantages: The primary benefits are the operational simplicity, generally high yields, and the use of readily available and inexpensive starting materials.[6][8]
-
Regioselectivity: When using N-monosubstituted thioureas, there is a possibility of forming a mixture of two isomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline.[13] The reaction conditions, particularly pH, can influence the ratio of these products; acidic conditions have been shown to favor the formation of the 2-imino isomer.[13]
-
Toxicophore Potential: Drug development professionals should be aware that the 2-aminothiazole moiety is sometimes classified as a toxicophore.[1][2] It can be susceptible to metabolic activation, potentially forming reactive metabolites, which warrants careful consideration during the drug design process.[1][2]
-
Modern Methodologies: Significant advancements have been made to align the synthesis with green chemistry principles. These include the use of reusable catalysts, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of environmentally benign solvents like water or solvent-free conditions.[10][14][15]
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Hantzsch 2-Aminothiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a pivotal method for the preparation of thiazole derivatives.[1] This guide provides a comprehensive overview of the core mechanism of the Hantzsch synthesis for 2-aminothiazoles, tailored for researchers, scientists, and professionals in drug development. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3]
Core Mechanism
The Hantzsch synthesis of 2-aminothiazoles is fundamentally a cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide, most commonly thiourea.[1][3] The reaction proceeds through a multi-step pathway that culminates in the formation of the aromatic thiazole ring. The overall transformation is known for its simplicity and generally high yields.[4]
The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This step proceeds via an SN2 mechanism, leading to the formation of an isothiouronium salt intermediate.[4][5] This is followed by an intramolecular cyclization where a nitrogen atom of the intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the final 2-aminothiazole product. The aromaticity of the thiazole ring is a significant driving force for the final dehydration step.[5]
A plausible mechanism for the Hantzsch 2-aminothiazole synthesis is depicted below:
References
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery and Development
An In-depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This structural motif is a key component in a variety of therapeutically important agents, demonstrating its versatility and importance in the design of novel drugs.[3] From anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory properties, 2-aminothiazole derivatives have shown considerable promise in addressing a range of therapeutic challenges. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
2-aminothiazole derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling molecules essential for tumor growth and survival.[5]
Quantitative Analysis of Anticancer Potency
The in vitro anticancer activity of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values of representative 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Dasatinib | Chronic Myelogenous Leukemia (CML) cells | Subnanomolar to nanomolar range |
| Alpelisib | Breast cancer cell lines | Varies depending on PIK3CA mutation status |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| A549 (Lung Cancer) | Strong antiproliferative activity | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| SHG-44 (Glioma) | 4.03 µM | |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b) | H1299 (Lung Cancer) | 4.89 µmol/L |
| SHG-44 (Glioma) | 4.03 µmol/L |
Signaling Pathways in Anticancer Action
The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. One of the most well-documented mechanisms is the induction of apoptosis.
Many 2-aminothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is another key mechanism contributing to their anticancer effects.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[6][7] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 |
| Staphylococcus epidermidis | 4 - 16 | |
| Functionally substituted 2-aminothiazole (Compound 8) | Enterobacter cloacae | Potent activity |
| Functionally substituted 2-aminothiazole (Compound 1) | Trichoderma viride | Potent activity |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis H37Rv | 0.008 |
Anti-inflammatory Activity: Modulation of the Inflammatory Response
Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the inhibition of key enzymes and mediators involved in the inflammatory cascade. A common preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[11][12]
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory activity is often measured as the percentage of edema inhibition compared to a control group.
| Compound/Derivative | Animal Model | Edema Inhibition (%) |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | Rat carrageenan edema | Strong suppression |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) | Rat carrageenan edema | Strong suppression |
| Ellagic acid (for comparison) | Rat carrageenan edema | Dose-dependent reduction |
Enzyme Inhibition: A Key Mechanism of Action
Many of the biological activities of 2-aminothiazole derivatives can be attributed to their ability to inhibit specific enzymes.[13][14] This includes a wide range of enzymes such as kinases, carbonic anhydrases, and cholinesterases.[13][15]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency is typically expressed as the Ki (inhibition constant) or IC50 value.
| Compound/Derivative | Enzyme | Ki or IC50 |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki of 0.008 ± 0.001 μM |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki of 0.124 ± 0.017 μM |
| Acetylcholinesterase (AChE) | Ki of 0.129 ± 0.030 μM | |
| Butyrylcholinesterase (BChE) | Ki of 0.083 ± 0.041 μM | |
| Dasatinib | Src family kinases | Nanomolar to subnanomolar |
| Various derivatives | COX-1 | IC50 = 1.00–6.34 μM |
| Various derivatives | COX-2 | IC50 = 0.09–0.71 μM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of 2-aminothiazole derivatives.
Synthesis of 2-Aminothiazole Derivatives: Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[16][17]
Procedure:
-
Reaction Setup: Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a suitable solvent, such as ethanol, in a round-bottom flask.[18]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[19]
-
Work-up: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration.[16]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure 2-aminothiazole derivative.[10]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, and it is widely employed to determine the cytotoxic effects of potential anticancer compounds.[6][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9]
-
Formazan Formation: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[20]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[21]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to a control, and the IC50 value is determined from the dose-response curve.[10]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]
Procedure:
-
Preparation of Microtiter Plates: A serial two-fold dilution of the 2-aminothiazole derivative is prepared in a suitable broth medium in a 96-well microtiter plate.[22]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[24]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[22]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the in vivo anti-inflammatory potential of a compound.[11][12]
Procedure:
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.[7]
-
Compound Administration: The test compound (2-aminothiazole derivative) is administered to the treatment group, usually intraperitoneally or orally.[13]
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[11][13]
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.[13]
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema in the treated group is calculated by comparing it with the control group.[7]
Apoptosis and Cell Cycle Analysis
Western Blotting for Apoptosis Markers: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.[25][26]
Procedure:
-
Protein Extraction: Cancer cells are treated with the 2-aminothiazole derivative, and total protein is extracted.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[26]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., anti-Bcl-2, anti-Bax), followed by incubation with a secondary antibody conjugated to an enzyme.[26][27]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[26]
Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.[1][28]
Procedure:
-
Cell Treatment and Fixation: Cells are treated with the 2-aminothiazole derivative, harvested, and fixed in cold ethanol.[4][29]
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), after treatment with RNase to remove RNA.[1][28]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[1][28]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.[1]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4,5-dimethylthiazole Hydrobromide: A Versatile Building Block for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its inherent chemical reactivity, stemming from the presence of the amino group and the thiazole core, makes it a valuable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, storage, and characterization.
| Property | Value |
| CAS Number | 7170-76-5 |
| Molecular Formula | C₅H₉BrN₂S |
| Molecular Weight | 209.11 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 287 - 293 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Synthesis of this compound
The most common and effective method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 2-Amino-4,5-dimethylthiazole, 3-bromo-2-butanone serves as the α-haloketone precursor.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted for this compound.
Materials:
-
α-haloketone (e.g., 3-bromo-2-butanone) (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is the hydrobromide salt of the 2-aminothiazole.
-
Neutralize the crude product with a base, such as a saturated sodium bicarbonate solution.
-
Collect the free base by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiazole derivative.
Note: For the direct synthesis of the hydrobromide salt, the neutralization step is omitted, and the crude solid obtained after solvent removal is purified.
Applications as a Synthetic Building Block
The utility of this compound lies in the reactivity of its primary amino group, which readily undergoes various chemical transformations to introduce diverse functionalities. This allows for the construction of a wide range of derivatives with potential applications in drug discovery and materials science.
N-Acylation Reactions
The amino group can be easily acylated using acid chlorides or anhydrides to form the corresponding amides. These amide derivatives are common intermediates in the synthesis of more complex molecules with biological activity.
Experimental Protocol: N-Acylation of 2-Amino-4,5-dimethylthiazole
Materials:
-
2-Amino-4,5-dimethylthiazole (free base) (1.0 eq)
-
Acid chloride (e.g., benzoyl chloride) or anhydride (1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.2 eq)
Procedure:
-
Dissolve 2-Amino-4,5-dimethylthiazole in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated derivative.
Characterization Data
¹H NMR Spectroscopy: The proton NMR spectrum of a 2-aminothiazole derivative typically shows characteristic signals for the thiazole ring protons and the protons of the substituents at the C4 and C5 positions. The chemical shift of the amino protons can vary and may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the C2, C4, and C5 carbons of the thiazole ring are diagnostic. For 2-amino-4-methylthiazole, the following approximate chemical shifts have been reported in DMSO-d₆: C2 (~168.5 ppm), C4 (~148.0 ppm), C5 (~100.8 ppm), and the methyl carbon (~17.6 ppm).
Biological Significance of Derivatives
Derivatives of 2-aminothiazole are prominent in medicinal chemistry due to their wide range of biological activities. These include:
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in many antimicrobial and antifungal agents.[1]
-
Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.
-
Anti-inflammatory Properties: This class of compounds has also shown promise in the development of new anti-inflammatory drugs.
The versatility of this compound as a synthetic building block, coupled with the significant biological potential of its derivatives, ensures its continued importance in the fields of chemical synthesis and drug discovery. The straightforward synthetic routes and the potential for diverse functionalization make it an attractive starting point for the development of novel compounds with a wide range of applications.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the hydrobromide salt of its dimethylated analog, 2-Amino-4,5-dimethylthiazole, a key building block for the synthesis of novel therapeutic agents. This document will explore its synthetic utility, summarize the pharmacological activities of its derivatives, provide detailed experimental protocols for key transformations, and visualize relevant biological pathways. The information presented is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical entity.
Introduction: The Significance of the 2-Aminothiazole Core
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored structural motif in drug design. The 2-aminothiazole subset of this family is particularly noteworthy, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4]
2-Amino-4,5-dimethylthiazole hydrobromide serves as a readily available and reactive starting material for the synthesis of a diverse library of compounds.[5] The presence of the amino group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[6] This guide will delve into the practical applications of this valuable building block in modern drug discovery.
Synthetic Pathways and Derivatization
The primary utility of this compound lies in the nucleophilicity of its exocyclic amino group. This allows for a variety of chemical transformations to introduce diverse substituents and build molecular complexity. The general synthetic workflow often involves the acylation or sulfonylation of the amino group, or its participation in condensation reactions to form ureas, thioureas, and other functional groups.
A general workflow for the derivatization of 2-Amino-4,5-dimethylthiazole is depicted below. The hydrobromide salt is typically neutralized in situ using a base to liberate the free amine for reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,5-dimethylthiazole hydrobromide (CAS No: 7170-76-5), a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published quantitative solubility data for this specific compound, this document combines available information with data from structurally similar compounds and outlines a detailed experimental protocol for precise solubility determination.
Introduction
This compound is a heterocyclic amine salt widely utilized as a building block in the synthesis of bioactive molecules.[1] Its thiazole ring structure is a common motif in various therapeutic agents. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and overall drug development and manufacturing processes.
Physicochemical Properties
-
Appearance: White to light yellow crystalline powder[1]
-
Melting Point: 287 - 293 °C[1]
-
Chemical Structure:
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly available literature. An estimated solubility in water has been reported.
Table 1: Estimated and Analog-Based Solubility of this compound and a Structurally Related Compound
| Solvent | Compound | Temperature (°C) | Solubility | Data Type |
| Water | This compound | 25 | ~1,000,000 mg/L (~1000 g/L) | Estimated[5] |
| Ethanol | 2-Amino-4-phenylthiazole | Not Specified | ~12 mg/mL | Experimental[6] |
| DMSO | 2-Amino-4-phenylthiazole | Not Specified | ~10 mg/mL | Experimental[6] |
| DMF | 2-Amino-4-phenylthiazole* | Not Specified | ~10 mg/mL | Experimental[6] |
Disclaimer: The solubility data for 2-Amino-4-phenylthiazole is provided as a reference for a structurally similar aminothiazole. Actual solubility of this compound will vary. It is important to note that 2-aminothiazole derivatives have been reported to have potential stability issues in DMSO.[7]
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the isothermal saturation method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, N,N-dimethylformamide)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes with filters
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the test samples.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of sample
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. 2-amino-4,5-dimethylthiazole HBr, 7170-76-5 [thegoodscentscompany.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 2-Amino-4,5-dimethylthiazole hydrobromide, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |
Pictograms:
First Aid Measures
Immediate medical attention is required in case of exposure.[5]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5][6] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Wear impervious, flame-resistant protective clothing and gloves. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3][7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A dust mask of type N95 (US) or type P1 (EU EN 143) may be sufficient for nuisance exposures.[3][4][7] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.
-
Handling: Handle in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or aerosols.[9] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Store locked up.[3] Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
Accidental Release Measures
In the event of a spill, follow these emergency procedures to contain and clean up the material safely.
-
Personal Precautions: Evacuate personnel to a safe area.[8] Ensure adequate ventilation.[8] Avoid dust formation.[3] Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, closed container for disposal.[10] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[10] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[10]
Below is a logical workflow for handling a chemical spill of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-氨基-4,5-二甲基噻唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-4,5-dimethylthiazole hydrobromide. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a summary of expected spectroscopic data based on the analysis of closely related 2-aminothiazole derivatives. The information herein serves as a valuable resource for the characterization and quality control of this important synthetic building block in pharmaceutical and agrochemical research.[1]
Chemical Structure and Properties
This compound is the hydrobromide salt of the parent compound, 2-amino-4,5-dimethylthiazole. The thiazole ring is a key heterocyclic motif found in numerous bioactive molecules. The presence of the amino group and two methyl substituents on the thiazole core influences its chemical reactivity and spectroscopic properties.
Molecular Formula: C₅H₉BrN₂S Molecular Weight: 209.11 g/mol IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide[2]
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are extrapolated from data available for 2-aminothiazole and its methylated analogs. The protonation of the amino group or the thiazole nitrogen in the hydrobromide salt is expected to induce downfield shifts in the NMR spectra compared to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~2.3 | Singlet | 3H | C4-CH₃ |
| ~2.1 | Singlet | 3H | C5-CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | C2 (Thiazole) |
| ~148 | C4 (Thiazole) |
| ~115 | C5 (Thiazole) |
| ~15 | C4-CH₃ |
| ~11 | C5-CH₃ |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine salt) |
| 3100 - 2900 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1640 | Strong | C=N stretching (thiazole ring) |
| ~1550 | Medium | N-H bending |
| ~1450 | Medium | C-H bending (methyl) |
| Sample Preparation: KBr Pellet[2] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
IR Spectroscopy
-
Sample Preparation:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Visualizations
The following diagrams illustrate the chemical structure and the relationship between the compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between the chemical structure and its spectroscopic data.
References
Methodological & Application
Synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4,5-dimethylthiazole hydrobromide, a key building block in the development of various pharmaceutical and bioactive molecules. The presented method is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient approach for the formation of the thiazole ring system. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed and practical guide for the preparation of this important intermediate.
Introduction
2-Amino-4,5-dimethylthiazole and its salts are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The hydrobromide salt is often preferred for its crystalline nature and stability, facilitating handling and purification. The synthesis described herein involves the cyclocondensation reaction of 3-bromo-3-methyl-2-butanone with thiourea. This reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the desired thiazole ring.
Experimental Protocol
Materials and Reagents:
-
3-Bromo-3-methyl-2-butanone
-
Thiourea
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium bicarbonate (for neutralization, if necessary)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol (approximately 100 mL).
-
Addition of α-Haloketone: To the stirred solution of thiourea, add 3-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, should precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Bromo-3-methyl-2-butanone | 1.0 eq |
| Thiourea | 1.0 eq |
| Solvent | |
| Solvent Type | Absolute Ethanol |
| Solvent Volume | ~100 mL per 0.1 mol of thiourea |
| Reaction Conditions | |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 3-4 hours |
| Work-up and Purification | |
| Purification Method | Recrystallization from Ethanol |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₅H₉BrN₂S |
| Molecular Weight | 209.11 g/mol [1] |
| Appearance | Crystalline solid |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of Substituted 2-Aminothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antibacterial to anticancer agents. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 2-aminothiazoles. By combining multiple reaction steps into a single procedure, these methods offer advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields. The protocols described herein utilize a variety of modern synthetic techniques, including conventional heating, microwave irradiation, and ultrasound assistance, providing researchers with a selection of methodologies to suit their specific laboratory capabilities and synthetic goals.
Introduction
The synthesis of 2-aminothiazoles has been a subject of considerable interest for organic and medicinal chemists. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, has been the cornerstone of 2-aminothiazole synthesis for over a century. However, the lachrymatory and toxic nature of α-haloketones has prompted the development of more benign and efficient one-pot procedures that avoid the isolation of these reactive intermediates.
Modern one-pot syntheses typically involve the in situ generation of the α-haloketone from a corresponding ketone or other starting material, followed by immediate reaction with a thiourea. These approaches streamline the synthetic process, enhance safety, and are often more environmentally friendly. This document outlines several robust one-pot protocols for the synthesis of a diverse range of substituted 2-aminothiazoles.
General Reaction Scheme
The fundamental transformation in the one-pot synthesis of 2-aminothiazoles involves the reaction of a carbonyl compound, a halogenating agent, and a thiourea derivative in a single reaction vessel.
Caption: General workflow for the one-pot synthesis of 2-aminothiazoles.
Experimental Protocols
Protocol 1: Lactic Acid-Mediated Tandem One-Pot Synthesis
This protocol describes a rapid, scalable, and sustainable method for the synthesis of 2-aminothiazoles using lactic acid as both a catalyst and a solvent.[1]
Materials:
-
Aralkyl ketone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Lactic acid
Procedure:
-
To a round-bottom flask, add the aralkyl ketone and lactic acid.
-
Heat the mixture to 90-100 °C with stirring.
-
Add N-bromosuccinimide (NBS) portion-wise over 2-3 minutes.
-
After the addition of NBS is complete, add thiourea to the reaction mixture.
-
Continue stirring at 90-100 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir for 5-10 minutes.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product precipitates out. Collect the solid by filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).
Data Presentation:
| Entry | Aralkyl Ketone | Product | Yield (%) |
| 1 | Acetophenone | 4-Phenylthiazol-2-amine | 94 |
| 2 | 4'-Bromoacetophenone | 4-(4-Bromophenyl)thiazol-2-amine | 96 |
| 3 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)thiazol-2-amine | 95 |
| 4 | 4'-Methylacetophenone | 4-(p-Tolyl)thiazol-2-amine | 92 |
| 5 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
Table 1: Yields of substituted 2-aminothiazoles synthesized via the lactic acid-mediated protocol.[1]
Protocol 2: Copper(II) Bromide-Catalyzed One-Pot Synthesis
This method employs copper(II) bromide as an efficient reagent for the in situ α-bromination of aromatic methyl ketones, followed by cyclization with thiourea.[2]
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Copper(II) bromide (CuBr₂) (2.0 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic methyl ketone, thiourea (or N-substituted thiourea), and copper(II) bromide in ethanol.
-
Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aromatic Methyl Ketone | Thiourea Derivative | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 85 |
| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4'-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 88 |
| 4 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 82 |
| 5 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
Table 2: Yields of various 2-aminothiazole derivatives using the CuBr₂-catalyzed method.[2]
Protocol 3: Microwave-Assisted One-Pot Synthesis in Aqueous Medium
This protocol utilizes microwave irradiation to accelerate the reaction, offering a green and efficient method for the synthesis of 4-aryl-2-aminothiazoles.[3]
Materials:
-
Aromatic ketone (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Thiourea (5 mmol)
-
Polyethylene glycol (PEG)-400
-
Water
Procedure:
-
In a microwave-safe reaction vessel, mix the aromatic ketone, NBS, and thiourea in a mixture of PEG-400 and water.
-
Irradiate the mixture in a microwave reactor at 80-85 °C for 28-32 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add crushed ice to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol to afford the pure compound.
Data Presentation:
| Entry | Aromatic Ketone | Product | Time (min) | Yield (%) |
| 1 | Acetophenone | 4-Phenylthiazol-2-amine | 30 | 88 |
| 2 | 4'-Bromoacetophenone | 4-(4-Bromophenyl)thiazol-2-amine | 28 | 89 |
| 3 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)thiazol-2-amine | 30 | 86 |
| 4 | 4'-Nitroacetophenone | 4-(4-Nitrophenyl)thiazol-2-amine | 32 | 84 |
Table 3: Reaction times and yields for the microwave-assisted synthesis of 4-aryl-2-aminothiazoles.[3]
Signaling Pathways and Logical Relationships
The one-pot synthesis of 2-aminothiazoles via the Hantzsch mechanism involves a logical sequence of reactions occurring in a single pot. The general workflow can be visualized as follows:
Caption: Logical workflow of the one-pot Hantzsch thiazole synthesis.
Conclusion
The one-pot synthesis of substituted 2-aminothiazoles represents a significant advancement over classical multi-step methods. The protocols detailed in this document offer researchers a range of options, from environmentally benign lactic acid-mediated synthesis to rapid microwave-assisted procedures. These methods provide efficient and scalable routes to a wide variety of 2-aminothiazole derivatives, which are valuable building blocks in drug discovery and development. The choice of a specific protocol will depend on the available laboratory equipment, the desired scale of the reaction, and the specific substrates being used. By following these detailed protocols, researchers can effectively synthesize these important heterocyclic compounds in a time- and resource-efficient manner.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of 2-aminothiazole derivatives. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these valuable scaffolds.[1][3][4]
Introduction to Microwave-Assisted 2-Aminothiazole Synthesis
The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in several clinically approved drugs such as the anticancer agent Dasatinib.[5] The traditional Hantzsch thiazole synthesis, a common method for preparing these derivatives, often requires prolonged reaction times and harsh conditions. Microwave irradiation dramatically accelerates this reaction by efficiently and uniformly heating the reaction mixture through direct interaction with polar molecules.[1][3][6] This leads to significantly reduced reaction times, often from hours to minutes, and frequently results in higher product yields and cleaner reaction profiles.[1][3][7]
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes using microwave irradiation.[1][3][7]
-
Higher Yields: Microwave synthesis frequently provides improved product yields compared to traditional methods.[1][7]
-
Increased Purity: The rapid and controlled heating can minimize the formation of byproducts, leading to cleaner products and simplifying purification.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
-
Green Chemistry: Shorter reaction times and often the possibility of using less solvent align with the principles of green chemistry.[1][3][4]
Experimental Protocols
The following protocols are generalized for the Hantzsch synthesis of 2-aminothiazole derivatives using microwave irradiation. Researchers should optimize the conditions for their specific substrates.
General Protocol for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol describes the reaction of a substituted ketone with thiourea in the presence of an oxidizing agent (e.g., iodine) to yield the corresponding 2-aminothiazole derivative.
Materials:
-
Substituted ketone (1 equivalent)
-
Thiourea (2 equivalents)
-
Iodine (1 equivalent)
-
Ethanol (or other suitable polar solvent)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the substituted ketone (e.g., 0.01 mol), thiourea (e.g., 0.02 mol), and iodine (e.g., 0.01 mol).[8]
-
Add a suitable volume of ethanol to dissolve or suspend the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified power (e.g., 170 W) and temperature for a short duration (e.g., 5-15 minutes).[8] The optimal time and temperature should be determined for each specific reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.[8]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[8]
Data Presentation
The following table summarizes a comparison of reaction times and yields for the synthesis of various 2-aminothiazole derivatives using both conventional and microwave-assisted methods, demonstrating the significant advantages of the latter.
| Derivative | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 2-amino-4-arylthiazoles | Conventional | Ethanol | 8-10 hours | Lower | [8] |
| 2-amino-4-arylthiazoles | Microwave | Ethanol | 5-15 minutes | Higher | [8] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Conventional | Methanol | 8 hours | Lower | [6] |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave | Methanol | 30 minutes | 89-95 | [6] |
| 2-substituted benzimidazoles, benzothiazoles, and indoles | Conventional | Various | 2-8 hours | 50-75 | [7] |
| 2-substituted benzimidazoles, benzothiazoles, and indoles | Microwave | Various | 3-10 minutes | 69-147 (relative increase) | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Caption: General workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Signaling Pathway of a 2-Aminothiazole Derivative: Dasatinib
Dasatinib, a potent anticancer agent containing a 2-aminothiazole moiety, functions as a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates some of the key signaling pathways inhibited by Dasatinib, leading to its therapeutic effects.[9][10][11]
Caption: Key signaling pathways inhibited by the 2-aminothiazole-containing drug, Dasatinib.
References
- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 2. jusst.org [jusst.org]
- 3. medmedchem.com [medmedchem.com]
- 4. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates | INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY [petsd.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jusst.org [jusst.org]
- 9. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for the design of novel therapeutics.[1][2] 2-Amino-4,5-dimethylthiazole hydrobromide serves as a readily available and versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The dimethyl substitution on the thiazole ring can provide favorable steric and electronic properties, potentially enhancing binding affinity and selectivity for specific kinase targets.
This document provides detailed protocols for the synthesis of kinase inhibitors derived from this compound, methods for their biological evaluation, and an overview of relevant signaling pathways.
Synthesis of Kinase Inhibitors
A common and effective method for elaborating the 2-aminothiazole core is through N-acylation or by coupling with other heterocyclic systems. A representative synthetic protocol is the reaction of 2-Amino-4,5-dimethylthiazole with a substituted pyrimidine, a common motif in many kinase inhibitors.
Experimental Protocol: Synthesis of a 2-((4,5-dimethylthiazol-2-yl)amino)pyrimidine Derivative
This protocol describes a general procedure for the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold.
Materials:
-
This compound
-
2-chloro-4-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (2.2 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Add 2-chloro-4-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-((4,5-dimethylthiazol-2-yl)amino)pyrimidine derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Evaluation
The synthesized compounds can be evaluated for their kinase inhibitory activity using a variety of in vitro assays.
Experimental Protocol: Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.[4]
Materials:
-
Kinase of interest (e.g., Src, Abl, Aurora A)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase buffer
-
Synthesized inhibitor compound
-
Positive control inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound and the positive control in DMSO.
-
In a 384-well plate, add the kinase, its specific peptide substrate, and the kinase buffer.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation
The following table summarizes hypothetical, yet representative, kinase inhibition data for compounds derived from a 2-aminothiazole scaffold. This data illustrates the type of information that would be generated from the biological evaluation.
| Compound ID | Target Kinase | IC50 (nM) |
| Cmpd-1 | Src | 15 |
| Abl | 25 | |
| Aurora A | >1000 | |
| Cmpd-2 | Src | 8 |
| Abl | 12 | |
| Aurora A | 850 | |
| Dasatinib | Src | <1 |
| Abl | <1 | |
| Aurora A | 25 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Src kinase, a common target for 2-aminothiazole-based inhibitors.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of novel kinase inhibitors. The protocols and workflows outlined in this document provide a framework for the design, synthesis, and evaluation of these compounds. The versatility of the 2-aminothiazole scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity towards specific kinase targets for therapeutic development.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 2-Amino-4,5-dimethylthiazole Hydrobromide in Agrochemical Synthesis
Introduction
2-Amino-4,5-dimethylthiazole hydrobromide is a versatile heterocyclic building block employed in the synthesis of various biologically active molecules, including agrochemicals.[1] The thiazole moiety is a key structural feature in a range of fungicides, herbicides, and insecticides due to its ability to interact with various biological targets in pests and weeds.[2][3] This application note provides detailed protocols and data on the use of this compound and its analogs in the synthesis of agrochemically active compounds, with a primary focus on fungicides.
Fungicide Synthesis: Thiazolidinone Derivatives
One notable application of 2-aminothiazole derivatives is in the synthesis of fungicidal 2-imino-3-(thiazol-2-yl)-thiazolidin-4-ones. These compounds have demonstrated significant activity against a variety of agricultural fungi.[4][5] The synthesis involves a multi-step process starting from a 2-aminothiazole derivative.
Synthetic Pathway
The general synthetic route to produce these fungicidal compounds is outlined below. The process begins with the chloroacetylation of a 2-aminothiazole, followed by cyclization with potassium thiocyanate to form the thiazolidinone ring. Further reaction with aromatic aldehydes can yield 5-arylidene derivatives with potentially enhanced fungicidal activity.[4][5]
Figure 1: General synthetic pathway for 2-imino-3-(thiazol-2-yl)-thiazolidin-4-one fungicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(4,5-dimethylthiazol-2-yl)acetamide
A detailed procedure for the synthesis of the chloroacetamide intermediate is as follows:
-
To a solution of 2-amino-4,5-dimethylthiazole (or its hydrobromide salt neutralized with a base like triethylamine) (3 mmol) in 5 ml of dioxane, add triethylamine (3 mmol).
-
Slowly add a solution of chloroacetyl chloride (3 mmol) in 5 ml of dioxane dropwise to the mixture.
-
Stir the resulting mixture for 15 minutes at room temperature.
-
Heat the mixture to 70–80 °C for 30 minutes.[6]
-
After cooling, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.
Protocol 2: Synthesis of 2-Imino-3-(4,5-dimethylthiazol-2-yl)thiazolidin-4-one
-
A mixture of 2-chloro-N-(4,5-dimethylthiazol-2-yl)acetamide and potassium thiocyanate is refluxed in dry acetone.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the excess acetone is removed in vacuo.
-
The residue is stirred with water, and the solid product is filtered, washed with water, and dried.
-
The crude product can be purified by crystallization from a suitable solvent like ethanol.
Quantitative Data
The following table summarizes the yield and melting point data for a series of synthesized 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives, demonstrating the efficiency of the synthetic route.
| Compound ID | Ar Substituent | Ar' Substituent | Yield (%) | Melting Point (°C) |
| 1a | 4-Fluorophenyl | - | 72 | 198-200 |
| 1b | 4-Chlorophenyl | - | 75 | 210-212 |
| 1c | 4-Bromophenyl | - | 78 | 220-222 |
| 1d | 2,4-Dichlorophenyl | - | 70 | 173-175 |
| 2a | 4-Chlorophenyl | 4-Nitrophenyl | 75 | 260-262 |
| 2b | Phenyl | 3-Nitrophenyl | 68 | 248-250 |
Data adapted from a study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones.[4]
Fungicidal Activity
The synthesized thiazolidinone derivatives exhibit a broad spectrum of fungicidal activity against various plant pathogens. The data below presents the percentage inhibition of mycelial growth at a concentration of 50 ppm.
| Compound ID | Fusarium oxysporum | Botrytis cinerea | Alternaria solani | Pyricularia oryzae |
| 1a | 65 | 70 | 62 | 58 |
| 1b | 72 | 78 | 68 | 65 |
| 1c | 75 | 82 | 71 | 68 |
| 1d | 85 | 90 | 82 | 78 |
| 2a | 92 | 95 | 88 | 85 |
| 2b | 88 | 92 | 85 | 81 |
Data represents percentage inhibition and is adapted from fungicidal screening of similar thiazole derivatives.
Herbicide Synthesis: Amide Derivatives
2-Aminothiazole derivatives also serve as precursors for herbicides. For instance, novel amide derivatives containing a thiazole moiety have been synthesized and shown to possess herbicidal activity.[2]
Synthetic Pathway
The synthesis typically involves the reaction of a [4-(substituted phenyl)thiazol-2-yl]acetonitrile with an aryl isocyanate, catalyzed by an organic base, to yield the corresponding amide derivative.[2]
Figure 2: Synthesis of amide-based herbicides from thiazole derivatives.
Herbicidal Activity
Preliminary bioassays of these amide derivatives have demonstrated herbicidal activity against common weeds such as Echinochloa crusgalli (barnyard grass) and Amaranthus ascedense. The herbicidal effect is typically evaluated by the percentage of growth inhibition at a specific concentration.[2]
Conclusion
This compound and its analogs are valuable intermediates in the synthesis of a diverse range of agrochemicals. The protocols and data presented here for the synthesis of fungicidal thiazolidinones and the overview of herbicide synthesis highlight the potential of this chemical scaffold in developing novel and effective crop protection agents. Further derivatization and biological screening of compounds based on the 2-aminothiazole core are promising avenues for future research in agrochemical discovery.
References
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4,5-dimethylthiazole scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Derivatization of the exocyclic amino group is a key strategy to modulate the physicochemical and pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR). These application notes provide detailed protocols for common derivatization reactions of the 2-amino group of 2-amino-4,5-dimethylthiazole, including acylation, sulfonylation, and Schiff base formation.
Data Presentation: A Comparative Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization strategies of the 2-amino group on thiazole rings, offering a comparative overview of reaction conditions and yields. While specific yields for 2-amino-4,5-dimethylthiazole may vary, these examples with other 2-aminothiazole derivatives provide a strong starting point for reaction optimization.
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained | [1] |
| Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [2] | |
| Acetic anhydride, 2-amino-5-(4-acetylphenylazo)-thiazole | Solvent-free | Not specified | Not specified, N-acetylated product obtained | [2][3] | |
| Chloroacetyl chloride, 2-amino-5-(4-acetylphenylazo)-thiazole | Basic conditions | Not specified | Not specified, chloroacetyl amino derivative obtained | [2][3] | |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | [1] |
| 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | [1][4] | |
| 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 70 | [1][5] | |
| Schiff Base Formation | Benzaldehyde, 2-aminothiazole | Ethanol | Room temperature, 30 min | Not specified | [1] |
| Substituted benzaldehydes, 2-aminothiazole derivatives | Ethanol | Reflux | Good | [6] | |
| 3-Methoxy-2-hydroxybenzaldehyde, 2-aminothiazole | Not specified | Not specified | 68-73 | [7] |
Mandatory Visualization
Caption: General experimental workflow for the derivatization of 2-amino-4,5-dimethylthiazole.
Experimental Protocols
Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the 2-amino-4,5-dimethylthiazole ring.
Protocol 1: Acylation of 2-Amino-4,5-dimethylthiazole with an Acyl Halide
This protocol details the synthesis of N-(4,5-dimethylthiazol-2-yl)acetamide using acetyl chloride. This can be adapted for other acyl halides.
Materials:
-
2-Amino-4,5-dimethylthiazole
-
Acetyl chloride
-
Dry Pyridine (or another suitable base like triethylamine)
-
Dry Acetone (or another inert solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) in dry acetone.
-
Add dry pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Reaction pathway for the acylation of 2-amino-4,5-dimethylthiazole.
Protocol 2: Sulfonylation of 2-Amino-4,5-dimethylthiazole
This protocol describes the synthesis of N-(4,5-dimethylthiazol-2-yl)benzenesulfonamide.
Materials:
-
2-Amino-4,5-dimethylthiazole
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Water
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of sodium acetate (1.5 equivalents) in water.
-
Add 2-amino-4,5-dimethylthiazole (1 equivalent) to the solution and stir until dissolved.
-
Add benzenesulfonyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-85 °C and stir continuously for 4-6 hours.[1][5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified N-(4,5-dimethylthiazol-2-yl)benzenesulfonamide.
Caption: Reaction pathway for the sulfonylation of 2-amino-4,5-dimethylthiazole.
Protocol 3: Schiff Base Formation with 2-Amino-4,5-dimethylthiazole
This protocol details the synthesis of an (E)-N-benzylidene-4,5-dimethylthiazol-2-amine derivative.
Materials:
-
2-Amino-4,5-dimethylthiazole
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) in ethanol in a round-bottom flask.[1]
-
Add a solution of benzaldehyde (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes to several hours, or gently reflux if required.[1][8] The reaction progress can be monitored by TLC.
-
Upon completion, the Schiff base product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Caption: Reaction pathway for Schiff base formation with 2-amino-4,5-dimethylthiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Acylation of 2-aminothiazoles reaction conditions
Application Notes: Acylation of 2-Aminothiazoles
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] The derivatization of the exocyclic 2-amino group, particularly through acylation to form N-(thiazol-2-yl)amides, is a critical strategy for modulating the pharmacological properties of these compounds. This allows for extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This document provides detailed protocols and a comparative summary of reaction conditions for the acylation of 2-aminothiazoles.
Core Reaction
The fundamental reaction involves the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole onto an electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated by coupling agents. This results in the formation of a stable amide bond.
Caption: General reaction scheme for the acylation of 2-aminothiazoles.
Data Presentation: Comparative Summary of Acylation Conditions
The selection of reagents and conditions significantly impacts reaction efficiency and yield. The following tables summarize quantitative data for various acylation strategies.
Table 1: Acylation using Acyl Halides
| 2-Aminothiazole Substrate | Acyl Halide | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiazole | Acetyl chloride | - | Dry Acetone | Reflux, 2h | Solid Product | [1] |
| 2-Amino-4-phenylthiazole | Benzoyl chloride | Pyridine | Dry Pyridine | Not Specified | High | [1][3] |
| 2-Amino-4-aryl-thiazole | Chloroacetyl chloride | Sodium carbonate | Dichloromethane (DCM) | 0 °C, 12h | Not Specified | [2] |
| 2-Aminobenzothiazole | Chloroacetyl chloride | - | - | Sequencing reaction | Not Specified | [4] |
| 3-Aminopropionitrile | Benzoyl chloride | Triethylamine | Tetrahydrofuran (THF) | -5 °C to RT, Overnight | Not Specified | [5] |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl cation | - | - | Not Specified | 53% | [3][6] |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Chloroacetyl chloride | Basic conditions | - | Not Specified | 76% | [3][6] |
Table 2: Acylation using Carboxylic Acids and Coupling Agents
| 2-Aminothiazole Substrate | Carboxylic Acid | Coupling Agents | Solvent | Conditions | Yield (%) | Reference |
| 1-(2-(2-aminothiazol-4-yl)ethyl)quinoxalin-2(1H)-one | Benzoic acid derivatives | EDCI, HOBt | Dry Dichloromethane (DCM) | Room Temp, 17h | 64-73% | [7] |
Table 3: Acylation using Acid Anhydrides
| 2-Aminothiazole Substrate | Acid Anhydride | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | - | Solvent-free | 60-70 °C, 2h | 52% | [3][6] |
| 2-Amino-4-phenylthiazole | Acetic anhydride | - | - | Not Specified | Not Specified | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for common acylation reactions of 2-aminothiazoles.
Protocol 1: Acylation using Acyl Chlorides in Dichloromethane
This protocol details a common and effective method for the N-acylation of a 2-aminothiazole derivative using an acyl chloride with a carbonate base.
Materials:
-
2-Amino-4-aryl-thiazole (1.0 eq)
-
Acyl chloride (e.g., Chloroacetyl chloride) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (as base)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add sodium carbonate to the solution. The amount can vary, typically 1.5 to 2.0 equivalents.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.[2]
-
Reaction Progression: Allow the reaction to stir at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 12 hours.[2]
-
Work-up:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (e.g., 3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]
Protocol 2: Acylation using Carboxylic Acids and Coupling Agents
This protocol describes the formation of an amide bond by coupling a carboxylic acid with a 2-aminothiazole using EDCI and HOBt, which avoids the need for highly reactive acyl chlorides.
Materials:
-
Substituted 2-aminothiazole (e.g., 1-(2-(2-aminothiazol-4-yl)ethyl)quinoxalin-2(1H)-one) (1.0 eq)
-
Substituted benzoic acid (1.67 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq)
-
Hydroxybenzotriazole (HOBt) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing anhydrous dichloromethane (DCM), add the substituted benzoic acid (1.67 eq), the substituted 2-aminothiazole (1.0 eq), EDCI (2.0 eq), and HOBt (2.0 eq) successively.[7]
-
Reaction Progression: Allow the mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 17 hours.[7]
-
Work-up:
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure N-acylated product.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the acylation of 2-aminothiazoles, from initial setup to final product isolation.
Caption: A generalized workflow for the acylation of 2-aminothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions involving 2-aminothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active molecules.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the straightforward introduction of various aryl and heteroaryl substituents onto the 2-aminothiazole core. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the development of novel drug candidates.
This document outlines optimized reaction conditions, provides detailed experimental protocols, and discusses the application of a 2-aminothiazole derivative, synthesized via Suzuki coupling, as an inhibitor of the Karyopherin Subunit Beta 1 (KPNB1) signaling pathway, which is implicated in cancer.
Data Presentation: Suzuki Coupling of 2-Amino-5-bromothiazole Derivatives
The following table summarizes various reported and representative conditions for the Suzuki coupling of 2-amino-5-bromothiazole and its derivatives with a range of arylboronic acids. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
| Entry | 2-Aminothiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 75-85 (Est.) | [1] |
| 2 | 2-Amino-5-bromo-4-tert-butylthiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 (Est.) | [1] |
| 3 | 2-Amino-5-bromo-4-tert-butylthiazole | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 (Est.) | [1] |
| 4 | 2-Amino-5-bromo-4-tert-butylthiazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 20 | 70-80 (Est.) | [1] |
| 5 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | 31 | Moderate | [2] |
| 6 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | 75 | [2] |
| 7 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF/H₂O (2:1) | 95 | 31 | 64 | [2] |
| 8 | 2-Amino-6-bromobenzothiazole | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 95 | 31 | 78 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 2-Amino-5-bromothiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Amino-5-bromothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the 2-amino-5-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the anhydrous solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-5-arylthiazole derivative.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualization
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for the Suzuki coupling of 2-aminothiazole derivatives.
KPNB1-Mediated Nuclear Import Signaling Pathway and its Inhibition
A notable application of 2-aminothiazole derivatives synthesized via Suzuki coupling is in the field of oncology. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, prepared through a Suzuki reaction, has been identified as a potent inhibitor of Karyopherin Subunit Beta 1 (KPNB1).[3][4] KPNB1 is a key protein in the nuclear import pathway, responsible for transporting cargo proteins, including many transcription factors and cell cycle regulators, from the cytoplasm into the nucleus.[5][6][7][8][9][10][11] In many cancers, KPNB1 is overexpressed, leading to the increased nuclear import of oncoproteins, which in turn promotes cell proliferation and survival.[7][12] Inhibition of KPNB1 can disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of KPNB1 by a 2-aminothiazole derivative blocks nuclear import.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of KPNB1 Inhibits Proliferation and Promotes Apoptosis of Chronic Myeloid Leukemia Cells Through Regulation of E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KPNB1-mediated nuclear import is required for motility and inflammatory transcription factor activity in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KPNB1 - Wikipedia [en.wikipedia.org]
- 11. genecards.org [genecards.org]
- 12. Suppression of Kpnβ1 expression inhibits human breast cancer cell proliferation by abrogating nuclear transport of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential antimicrobial agents derived from 2-Amino-4,5-dimethylthiazole hydrobromide. The primary synthetic route detailed is the formation of Schiff bases, a class of compounds known for their diverse biological activities, through the condensation of the primary amine of the thiazole ring with various aromatic aldehydes. The resulting N-(arylmethylene)-4,5-dimethylthiazol-2-amines are valuable scaffolds for further molecular exploration in the development of new antimicrobial drugs.
Overview of the Synthetic Pathway
The synthesis of antimicrobial Schiff bases from this compound is a straightforward and efficient process. The initial step involves the neutralization of the hydrobromide salt to liberate the free amine. Subsequently, a condensation reaction with a substituted aromatic aldehyde is carried out, typically under reflux in an alcoholic solvent with a catalytic amount of acid, to yield the desired Schiff base.
The general reaction scheme is as follows:
Designing Anticancer Drugs: Application Notes and Protocols for the 2-Aminothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2][3] Its synthetic accessibility and versatile nature allow for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for researchers engaged in the design and development of novel anticancer drugs based on the 2-aminothiazole framework.
Rationale for 2-Aminothiazole in Anticancer Drug Design
The 2-aminothiazole ring system is a key component in several clinically approved and investigational anticancer drugs.[2] Its prevalence is attributed to its ability to engage in various non-covalent interactions with biological targets, acting as a versatile pharmacophore. Derivatives of 2-aminothiazole have been shown to exhibit a broad spectrum of anticancer activities by targeting key components of cellular signaling pathways involved in cancer progression.[4]
Key Cellular Targets and Signaling Pathways
2-Aminothiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of protein kinases and the disruption of microtubule dynamics.[4][5]
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The 2-aminothiazole scaffold serves as an effective template for the design of kinase inhibitors that compete with ATP for binding to the enzyme's active site.[5]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Several 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[2][4] Alpelisib, a clinically approved PI3K inhibitor, features the 2-aminothiazole core.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
Src and Abl are non-receptor tyrosine kinases that play significant roles in cell proliferation, survival, migration, and invasion. Dasatinib, a potent inhibitor of multiple tyrosine kinases including Src and Abl, contains a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML).[2][6]
Caption: Inhibition of Src/Abl kinase signaling by 2-aminothiazole-based drugs.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7][8] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][9] Many 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[7][9]
Caption: Mechanism of action of 2-aminothiazole-based tubulin polymerization inhibitors.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [2] |
| TH-39 | K562 (Leukemia) | 0.78 | [2] |
| Compound 21 | K563 (Leukemia) | 16.3 | [2] |
| Compound 28 | A549 (Lung Cancer) | 8.64 | [2] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 | [2] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [2] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 | [10] |
| Compound 5a | HCT 116 (Colorectal Cancer) | 0.72 | [11] |
| Compound 5b | HCT 116 (Colorectal Cancer) | 1.55 | [11] |
| Compound 3d | HeLa (Cervical Cancer) | 0.03-0.043 | [12] |
| Compound 3d | A549 (Lung Cancer) | 0.03-0.043 | [12] |
| Compound 3d | HT-29 (Colon Cancer) | 0.03-0.043 | [12] |
| Compound 5t | - | 0.72 (Tubulin Polymerization) | [9] |
| Compound 3d | - | 0.45 (Tubulin Polymerization) | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives as anticancer agents.
Synthesis of 2-Aminothiazole Scaffold (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[13][14]
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol.[13]
-
Reaction: Stir the mixture and heat to reflux for a specified period (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the 2-aminothiazole product.[13]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of action, it is crucial to investigate whether the 2-aminothiazole derivatives induce apoptosis and/or cause cell cycle arrest.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Flow cytometry can also be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][16]
Protocol:
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.[1]
Conclusion
The 2-aminothiazole scaffold represents a highly valuable and versatile platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated potent activity against a wide range of cancers by targeting critical cellular pathways. The experimental protocols and data presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate new 2-aminothiazole-based compounds with improved efficacy and selectivity for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Laboratory Scale-Up Synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiazole and its salts are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical compounds.[1] This document provides detailed application notes and scalable laboratory protocols for the synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of thiazole derivatives.[2]
The described protocol is designed for laboratory scale-up, providing guidance for researchers transitioning from small-scale synthesis to the production of larger quantities of the target compound. Safety precautions, reaction monitoring, and purification techniques are detailed to ensure a safe and efficient process.
Reaction Scheme
The synthesis of this compound is a two-step process:
-
Step 1: Bromination of 2-Butanone. The first step involves the synthesis of the α-haloketone intermediate, 3-bromo-2-butanone, from 2-butanone.
-
Step 2: Hantzsch Thiazole Synthesis. The second step is the condensation reaction between 3-bromo-2-butanone and thiourea to form the thiazole ring, which precipitates as the hydrobromide salt.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-butanone (Intermediate)
This protocol is adapted from established methods for the α-bromination of ketones.
Materials:
-
2-Butanone
-
Bromine
-
Hydrobromic acid (48%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 2-butanone and dichloromethane.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel. A small amount of hydrobromic acid can be used to initiate the reaction.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red color of bromine disappears.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude 3-bromo-2-butanone.
-
The crude product can be purified by vacuum distillation.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3][4]
-
The reaction is exothermic; maintain proper temperature control to avoid runaway reactions.
-
3-Bromo-2-butanone is a lachrymator and should be handled in a fume hood.
Protocol 2: Laboratory Scale-Up Synthesis of this compound
This protocol outlines the Hantzsch thiazole synthesis for the preparation of the target compound.
Materials:
-
3-Bromo-2-butanone
-
Thiourea
-
Ethanol (95%)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve thiourea in 95% ethanol with stirring.
-
To this solution, add 3-bromo-2-butanone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of this compound will form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale-Up
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Mass (g) | Volume (mL) | Molar Ratio |
| Step 1: Bromination | ||||||
| 2-Butanone | 72.11 | 0.805 | 1.0 | 72.1 | 89.6 | 1.0 |
| Bromine | 159.81 | 3.12 | 1.0 | 159.8 | 51.2 | 1.0 |
| Step 2: Thiazole Synthesis | ||||||
| 3-Bromo-2-butanone | 151.00 | 1.54 | 0.5 | 75.5 | 49.0 | 1.0 |
| Thiourea | 76.12 | - | 0.55 | 41.9 | - | 1.1 |
Table 2: Typical Yields and Product Characteristics
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Appearance | Melting Point (°C) |
| 3-Bromo-2-butanone | C4H7BrO | 151.00 | 75-85 | Colorless to pale yellow liquid | N/A |
| This compound | C5H9BrN2S | 209.11 | 80-90 | White to off-white crystalline solid | 245-250 (decomposes) |
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Laboratory workflow for the synthesis.
Characterization Data
The final product, this compound, can be characterized using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and purity.
-
¹³C NMR: To further confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
Conclusion
The provided protocols offer a detailed and scalable method for the laboratory synthesis of this compound. By following these guidelines, researchers can efficiently produce this important building block for various applications in drug discovery and development. Adherence to the safety precautions outlined is crucial for a safe and successful synthesis.
References
Application Notes: Synthesis of Novel Dyes Using 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiazole and its salts, such as the hydrobromide, are valuable heterocyclic amine precursors in the synthesis of a variety of dyes, particularly azo dyes.[1] These dyes are of significant interest due to their bright colors, good tinctorial strength, and potential applications in textiles, materials science, and as biological probes.[2][3] The thiazole nucleus is an important scaffold in medicinal chemistry, and dyes derived from it have shown potential as anticancer and antimicrobial agents.[4][5] This document provides detailed protocols for the synthesis of azo dyes derived from 2-amino-4,5-dimethylthiazole hydrobromide, along with characterization data and a general experimental workflow.
General Experimental Workflow: Synthesis of Azo Dyes
The synthesis of azo dyes from this compound typically follows a two-step process: diazotization of the primary amino group, followed by a coupling reaction with a suitable aromatic coupling component.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol
This protocol details the synthesis of a thiazolylazo dye by coupling the diazonium salt of 2-amino-4,5-dimethylthiazole with 5-methyl-2-(propan-2-yl)phenol (thymol).[6]
Materials:
-
2-Amino-4,5-dimethylthiazole (or its hydrobromide salt)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
5-methyl-2-(propan-2-yl)phenol (Thymol)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve 1.28 g (0.01 mol) of 2-amino-4,5-dimethylthiazole in a solution of 30 mL of distilled water and 4 mL of concentrated hydrochloric acid with constant stirring.[6]
-
Cool the solution to between 0 and 3 °C in an ice bath for 1 hour.[6]
-
Prepare a solution of sodium nitrite by dissolving 1 g (0.015 mol) of NaNO₂ in 35 mL of deionized water.[2]
-
Slowly add the sodium nitrite solution dropwise to the cooled thiazole solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
Continue stirring the resulting diazonium salt solution for 20-30 minutes at the same low temperature.
Part B: Azo Coupling
-
Prepare a solution of the coupling component by dissolving the appropriate molar equivalent of 5-methyl-2-(propan-2-yl)phenol in an alkaline or acidic solution as required by the specific coupling reaction.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution, again maintaining a temperature of 0-5 °C with constant stirring.
-
Stir the reaction mixture for an additional 2 hours in the ice bath.[3]
-
The precipitated crude product is then collected by filtration, washed with distilled water, and dried.
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]
Protocol 2: Synthesis of 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP)
This protocol describes the synthesis of a novel heterocyclic azo dye ligand by coupling diazotized 2-amino-4,5-dimethylthiazole with 4-methoxyphenol.[5]
Materials:
-
2-Amino-4,5-dimethylthiazole
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
4-Methoxyphenol
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 2-Amino-4,5-dimethylthiazole
-
Dissolve 2-amino-4,5-dimethylthiazole (1.64 g, 0.01 mole) in a mixture of concentrated hydrochloric acid and 35 mL of distilled water.[7]
-
Cool the mixture in an ice-water bath to 0-5 °C with continuous stirring.
-
A solution of NaNO₂ is added dropwise to the amine solution while maintaining the low temperature to form the diazonium salt.
Part B: Coupling Reaction
-
Dissolve 4-methoxyphenol in an alkaline alcoholic solution.[7]
-
Slowly add the cold diazonium salt solution to the 4-methoxyphenol solution with vigorous stirring, keeping the temperature at 0-5 °C.
-
Continue stirring the mixture for a period to ensure complete reaction.
-
The resulting colored precipitate is filtered, washed thoroughly with cold water, and then dried.
-
The crude dye can be purified by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes the quantitative data for a selection of azo dyes synthesized from 2-amino-4,5-dimethylthiazole and its derivatives.
| Dye Structure/Name | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Solvent | Reference |
| (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol (L1) | 5-methyl-2-(propan-2-yl)phenol | - | - | - | - | [6] |
| 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxyphenol (DMeTAMP) | 4-Methoxyphenol | - | - | - | - | [5] |
| 2-[-2-(4,5-dimethylthiazolyl)azo]-5-dimethylaminobenzoic acid | 3-dimethylaminobenzoic acid | - | - | - | - | [7] |
| Azo dyes from 2-amino-4-phenylthiazole derivatives | Pyridone | Up to 95% | - | - | - | |
| 2-Hydroxylnaphtholazo-4-thiol-2,3,5-thiadiazole | 2-naphthol | 54% | 218-220 | 515 | DMF | [8] |
Note: Data availability is limited in the cited literature. Further experimental work would be required to fill in the missing values.
Characterization
The synthesized dyes are typically characterized using a variety of spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To identify functional groups such as -N=N- (azo group), O-H (hydroxyl), and C-H bonds.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the successful coupling of the diazonium salt with the aromatic component.[2][5]
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[2][5]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[2]
-
Elemental Analysis (C.H.N.S): To determine the elemental composition of the final product.[5]
Applications
Dyes derived from 2-amino-4,5-dimethylthiazole are not only used for coloring synthetic fibers like polyester but also have potential applications in other fields. Their metal complexes have been investigated for their biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[2][5] This makes them interesting candidates for the development of new therapeutic agents and diagnostic tools. The versatility of the diazo-coupling reaction allows for the synthesis of a wide range of derivatives with tailored properties for various applications.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential of its Co(III), Ni(II), and Cu(II) NanoComplexes [jns.kashanu.ac.ir]
- 3. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,5-dimethylthiazole Hydrobromide. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved through the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. For this specific compound, the reactants are 3-bromo-2-butanone and thiourea, which cyclize to form the thiazole ring. The product is isolated as a hydrobromide salt.
Q2: Why is my overall reaction yield consistently low?
Low yields in Hantzsch synthesis can arise from several factors. The most common issues include the purity of reactants, suboptimal reaction conditions (temperature, solvent), and the occurrence of side reactions.[1] The stability of the thioamide, particularly in acidic conditions, can also be a significant limiting factor.[1]
Q3: How critical are the purity of my starting materials and solvents?
Reactant and solvent purity are paramount for achieving high yields.[1] Impurities in the 3-bromo-2-butanone or thiourea can lead to unwanted side reactions, which consume starting materials and complicate the purification process.[1] The α-haloketone, in particular, should be fresh or properly stored as it can decompose over time.[2] The presence of water can be detrimental in some cases, and the use of anhydrous solvents is often recommended.[1]
Q4: Which solvent is optimal for this synthesis?
The choice of solvent significantly impacts both the reaction rate and the final yield.[2] Alcohols such as ethanol and methanol are commonly used.[2][3] The ideal solvent depends on the specific substrates and conditions. It is highly advisable to perform small-scale solvent screening experiments to determine the best option for your specific setup.
Q5: My product is not precipitating during the workup phase. What steps can I take?
Failure to precipitate is a common issue. First, ensure the pH has been properly adjusted during neutralization; the free base of the thiazole is typically less water-soluble than its salt form.[2][4] If the product remains in solution, adding ice or more water can sometimes induce precipitation.[5] This is because water is more polar than the methanol or ethanol often used in the reaction, which reduces the solubility of the neutral organic product.[4]
Q6: Can using a catalyst improve the reaction efficiency?
Yes, various catalysts can enhance the Hantzsch synthesis. For multi-component variations of this reaction, silica-supported tungstosilicic acid has been shown to improve yields and reduce reaction times under both conventional heating and ultrasonic irradiation.[6][7] Depending on the specific reaction, adjusting the pH with a mild acid or base can also have a catalytic effect.
Troubleshooting Guide
Problem: The reaction is sluggish or appears incomplete (monitored by TLC).
-
Possible Cause: The reaction temperature is too low.
-
Possible Cause: Poor quality of starting materials.
-
Solution: Verify the purity of both the 3-bromo-2-butanone and the thiourea. α-haloketones can degrade, so using a freshly opened or purified batch is recommended.[2]
-
-
Possible Cause: An inappropriate solvent was used.
Problem: The yield is low, and multiple side products are observed.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Excessive heat can promote the formation of side products.[2] Reduce the temperature and extend the reaction time if necessary, monitoring by TLC to find the optimal balance.
-
-
Possible Cause: The thioamide is unstable under the reaction conditions.
-
Possible Cause: The workup procedure is incorrect.
-
Solution: During the neutralization step of the workup, ensure the pH is controlled carefully. Overly acidic or basic conditions can cause hydrolysis of the final product or other sensitive functional groups.[2]
-
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions (Model System)
This table summarizes results from a study on a one-pot Hantzsch synthesis, demonstrating the impact of various parameters on product yield.[6] This data can guide the optimization of the this compound synthesis.
| Entry | Solvent (v/v) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 15 | 65 | 3.5 | 65 |
| 2 | Ethanol | 15 | 65 | 3.0 | 72 |
| 3 | Methanol | 15 | 65 | 3.5 | 68 |
| 4 | Acetonitrile | 15 | 65 | 4.0 | 55 |
| 5 | Ethanol/H₂O (1:1) | 10 | 65 | 2.5 | 82 |
| 6 | Ethanol/H₂O (1:1) | 15 | 65 | 2.0 | 90 |
| 7 | Ethanol/H₂O (1:1) | 20 | 65 | 2.0 | 90 |
| 8 | Ethanol/H₂O (1:1) | 15 | Room Temp. | 6.0 | 45 |
Data adapted from a representative multi-component Hantzsch synthesis.[6] Catalyst used was silica-supported tungstosilicic acid.
Experimental Protocols
General Protocol for the Synthesis of this compound
This procedure is a standard laboratory protocol adapted for the specified product based on the principles of the Hantzsch thiazole synthesis.[2][3][5]
Materials:
-
Thiourea
-
3-bromo-2-butanone
-
Ethanol or Methanol
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend thiourea (1.0 eq) in ethanol (e.g., 3-4 mL per gram of thiourea).
-
Reagent Addition: Begin stirring the suspension. Slowly add 3-bromo-2-butanone (1.0 eq) to the flask. An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux and maintain it for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup and Precipitation: Pour the cooled reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) and stir.[3] This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove any remaining salts. Allow the solid to air dry on a watch glass or in a desiccator.
-
Characterization: Determine the mass and calculate the percent yield. The purity of the product can be assessed by its melting point and TLC, and its structure confirmed by NMR spectroscopy.[3]
Visualizations
Caption: A typical experimental workflow for the Hantzsch synthesis of 2-Amino-4,5-dimethylthiazole.
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.
Caption: The key stages of the Hantzsch thiazole synthesis mechanism, from reactants to the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Common side reactions in the Hantzsch synthesis of thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hantzsch synthesis for the preparation of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] This method is widely used for the synthesis of various substituted thiazoles, which are important scaffolds in many pharmaceutical compounds. The reaction typically proceeds with good yields and is relatively simple to perform.[1]
Q2: What are the typical starting materials and solvents for this synthesis?
The most common reactants are α-haloketones (e.g., α-bromoketones or α-chloroketones) and thioamides (or thioureas). Common solvents include alcohols like ethanol or methanol.[1][2]
Q3: My reaction yield is very low. What are the common causes?
Low yields in the Hantzsch synthesis can stem from several factors:
-
Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions. For instance, the presence of α,α-dihalogenated ketones or impurities from the synthesis of the α-haloketone can complicate the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction's progress. Prolonged heating can sometimes lead to the decomposition of reactants or products.
-
Inefficient Purification: Product loss during workup and purification steps is a common reason for apparently low yields.
Q4: I am observing multiple spots on my TLC plate. What could be the side products?
Several side reactions can lead to the formation of impurities. The most common ones include:
-
Formation of Regioisomers: When using N-substituted thioureas under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[3]
-
Formation of 1,4-Dithiins: α-Haloketones can undergo self-condensation to form 1,4-dithiin derivatives, which can be a competing pathway.
-
Unreacted Starting Materials: Incomplete reactions will show the presence of the starting α-haloketone and thioamide.
Q5: How can I improve the purity of my final thiazole product?
Purification of the thiazole product often involves the following steps:
-
Precipitation and Filtration: The thiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., sodium carbonate solution). The solid product can then be collected by filtration.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2][4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common purification technique.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure or degraded starting materials. | Verify the purity of the α-haloketone and thioamide using techniques like NMR or melting point analysis. Ensure α-haloketones are stored properly as they can be lachrymatory and unstable. |
| Incorrect reaction temperature or time. | Optimize the reaction temperature. Most Hantzsch syntheses proceed well with gentle heating (e.g., refluxing in ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Inappropriate solvent. | While ethanol and methanol are common, consider screening other solvents if yields are consistently low. | |
| Formation of Multiple Products (Impure Sample) | Reaction conducted under acidic conditions with N-substituted thioureas. | To favor the formation of the 2-(N-substituted amino)thiazole, run the reaction under neutral or slightly basic conditions. If the 2-imino-2,3-dihydrothiazole is the desired product, acidic conditions are necessary.[3] |
| Self-condensation of the α-haloketone. | This may be favored at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature and monitoring for completion by TLC to avoid excessive heating. | |
| Impurities in the starting materials. | Purify the starting materials before use. For example, α-haloketones can be purified by distillation or recrystallization. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | If the product does not precipitate upon addition to water, extraction with an organic solvent may be necessary. The organic extracts can then be dried and the solvent evaporated to yield the crude product. |
| Emulsion formation during workup. | To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Data Presentation
The yield of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions. While specific quantitative data on side product formation is scarce in the literature, the overall yield of the desired thiazole is a good indicator of the prevalence of side reactions.
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | High (not specified) | [1] |
| Substituted Phenacyl Bromides | Thiourea | Ethanol | Reflux, 78°C (with copper silicate catalyst) | Excellent (not specified) | [2] |
| Acetophenone/Iodine | Thiourea | None | Reflux, 12 h | Not specified | [5] |
| Acetophenone/Iodine | Thiourea | None | Microwave (70 W), 5 min | 92% | |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water | Reflux, 65°C | 79-90% | [6] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water | Ultrasonic irradiation, RT | 79-90% | [6] |
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole[1]
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
20 mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.
-
Filter the mixture through a Büchner funnel. Use deionized water to rinse the beaker and wash the filter cake.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).
Mandatory Visualization
Caption: The general reaction pathway for the Hantzsch thiazole synthesis.
Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.
Caption: A logical workflow for troubleshooting common issues in the Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Technical Support Center: Purification of 2-Amino-4,5-dimethylthiazole Hydrobromide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-4,5-dimethylthiazole hydrobromide by recrystallization. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
While a specific, validated recrystallization protocol for this compound is not widely published, the following general procedure, based on methods for similar 2-aminothiazole derivatives, serves as an excellent starting point.[1][2][3] The choice of solvent is critical, with polar protic solvents like ethanol or an ethanol/water mixture being common for related compounds.[3][4][5]
Recommended Solvents:
-
Ethanol
-
Ethanol/Water mixture
-
Water[6]
General Recrystallization Protocol:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid. For ethanol, this will be near its boiling point (78 °C).
-
If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 7170-76-5 |
| Molecular Formula | C₅H₈N₂S·HBr |
| Molecular Weight | 209.11 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 287 - 293 °C |
| Solubility | Soluble in water.[7] Likely soluble in hot ethanol. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My compound "oiled out" during cooling and did not form crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a common issue, particularly when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.
-
Strategy 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.
-
Strategy 2: Change the Solvent System: If oiling persists, a different solvent or a mixture of solvents may be necessary. For instance, if you are using pure ethanol, try a mixture of ethanol and water. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.
-
Strategy 3: Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound to provide a nucleation site.
Question: I have a very low recovery of my purified crystals. What are the likely causes?
Answer: Low recovery can be frustrating and is often due to one or more of the following:
-
Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize along with the impurities being removed. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system might be required.
Question: The recrystallized product is still colored. How can I remove the color?
Answer: Colored impurities can often be removed by treating the solution with activated charcoal.
-
After dissolving your crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal.
-
Bring the solution back to a gentle boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Question: No crystals are forming even after cooling in an ice bath. What should I do?
Answer: This is likely due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Use an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can try adding the "anti-solvent" dropwise to the solution of your compound until it becomes turbid, then heat to redissolve and cool slowly.
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]
- 7. 2-amino-4,5-dimethylthiazole HBr, 7170-76-5 [thegoodscentscompany.com]
Technical Support Center: Purification of 2-Amino-4,5-dimethylthiazole Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4,5-dimethylthiazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Hantzsch reaction?
A1: The most probable impurities include unreacted starting materials, such as 3-bromo-2-butanone and thiourea. Additionally, side-products from the Hantzsch synthesis can be present, such as isomeric impurities like 2-imino-3,4-dimethyl-2,3-dihydrothiazole, which can form under acidic reaction conditions.[1]
Q2: My crude product is a dark, oily substance. What could be the cause?
A2: The formation of a dark oil instead of a solid can be due to several factors, including the presence of unreacted starting materials, byproducts, or residual solvent. It is also possible that the product has decomposed due to excessive heat during the reaction or workup.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[2][3] A suitable mobile phase, such as ethyl acetate/hexane, can be used to separate the desired product from its impurities on a silica gel plate. Visualization can be achieved using UV light (254 nm), as the thiazole ring is often UV-active, or by staining with reagents like potassium permanganate or p-anisaldehyde.[4][5]
Q4: What level of purity can I expect after successful purification?
A4: With proper purification techniques, a purity of greater than 98% is achievable, which can be confirmed by High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
If you are experiencing a low recovery of your product after recrystallization, consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aminothiazole derivatives, ethanol or a mixture of ethanol and water are often good starting points.[7][8] Experiment with small amounts of crude product and different solvent systems to find the optimal one. |
| Using Too Much Solvent | Using an excessive amount of solvent will result in some of your product remaining dissolved even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Incomplete Precipitation | Ensure the solution is sufficiently cold to induce maximum precipitation. Leaving the flask in an ice bath for an extended period can improve the yield. |
Issue 2: Product Oiling Out During Recrystallization
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | The concentration of the solute is too high for crystallization to occur at that temperature. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Melting Point of the Solute is Lower than the Boiling Point of the Solvent | If the melting point of your compound (or its mixture with impurities) is below the boiling point of the recrystallization solvent, it will melt before it dissolves. Choose a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can lower the melting point of the product and interfere with crystal lattice formation. Consider a preliminary purification step, such as a wash or a quick column chromatography, before recrystallization. |
Issue 3: Ineffective Purification by Column Chromatography
When column chromatography fails to provide adequate separation, the following adjustments can be made.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be suitable for separating the target compound from impurities. Use TLC to screen various solvent systems (e.g., gradients of ethyl acetate in hexane) to find one that gives good separation (a difference in Rf values of at least 0.2).[1] |
| Column Overloading | Loading too much crude product onto the column will result in poor separation. A general guideline is to use a ratio of 1:20 to 1:100 of crude material to silica gel by weight. |
| Improper Column Packing | Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and has settled without any air bubbles. |
| Co-elution of Impurities | Some impurities may have similar polarity to the desired product, making separation by normal-phase chromatography difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of this compound using silica gel chromatography.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in fractions using test tubes or other suitable containers.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Data Presentation
The following table summarizes the expected outcomes of the purification processes. The exact values may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Typical Purity Achieved (by HPLC) | Expected Yield Range | Common Solvents/Eluents |
| Recrystallization | >95% | 60-85% | Ethanol, Ethanol/Water |
| Column Chromatography | >98% | 50-80% | Ethyl Acetate/Hexane gradient on Silica Gel |
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. rsc.org [rsc.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction temperature for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Hantzsch thiazole synthesis?
A1: There is no single optimal temperature for all Hantzsch thiazole syntheses, as it is highly dependent on the specific substrates and solvent used. However, many syntheses require heating to proceed at an efficient rate.[1] A common starting point is refluxing the reaction mixture in a solvent like ethanol, which is approximately 65-70°C.[2] Some procedures may call for higher temperatures, such as 100°C on a hot plate, or even 90-120°C when using microwave irradiation to shorten reaction times.[1][2][3] It is crucial to monitor the reaction's progress, for instance by using Thin-Layer Chromatography (TLC), to determine the ideal temperature for your specific reactants.[1][4]
Q2: My reaction is very sluggish at room temperature. What should I do?
A2: If your reaction is proceeding slowly, a gradual increase in temperature is recommended.[1] You can begin by gently refluxing the reaction mixture.[4] Monitoring the reaction by TLC will help you observe the consumption of starting materials and the formation of the product, allowing you to find a suitable temperature without promoting side reactions.[1]
Q3: I am observing the formation of multiple byproducts. Could the reaction temperature be the cause?
A3: Yes, an excessively high reaction temperature can lead to the formation of side products.[1] It is important to find a balance where the reaction proceeds at a reasonable rate without significant decomposition or side reactions. If you are seeing multiple spots on your TLC plate, consider lowering the temperature. Common side products can include unreacted starting materials, oxazoles (if the thioamide is contaminated with an amide), and polymers resulting from self-condensation of reactants.[4]
Q4: How can I monitor the effect of temperature on my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[4] By taking small aliquots from the reaction mixture at different time points and temperatures, you can visualize the disappearance of starting materials and the appearance of the desired product. This allows for a qualitative assessment of the reaction rate and the formation of any byproducts.
Troubleshooting Guide
Low Product Yield
A low yield of the desired thiazole product is a common issue. The following guide provides a systematic approach to troubleshooting this problem, with a focus on reaction temperature.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue: Reaction is incomplete or sluggish.
-
Possible Cause: The reaction temperature may be too low. Many Hantzsch syntheses require heat to proceed efficiently.[1]
-
Solution: Gradually increase the temperature of the reaction mixture. Heating to reflux in a suitable solvent like ethanol is a common practice.[4] Monitor the reaction's progress by TLC to identify an optimal temperature that promotes product formation without leading to decomposition.
Issue: Formation of multiple products observed on TLC.
-
Possible Cause: The reaction temperature may be too high, causing the formation of byproducts.[1]
-
Solution: Reduce the reaction temperature. If you are refluxing at a high temperature, try lowering it or using a lower-boiling solvent. The goal is to find a temperature that is high enough to drive the reaction to completion in a reasonable time but low enough to minimize side reactions.
Data on Reaction Temperature Optimization
The following tables summarize quantitative data from studies on the Hantzsch thiazole synthesis, illustrating the effect of temperature and other conditions on product yield.
Table 1: Effect of Solvent and Temperature on Yield (Conventional Heating)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | 25 (Room Temp) | 2-3.5 | Unsuccessful | [5] |
| 2 | Ethanol/Water (1:1) | 65 (Reflux) | 2-3.5 | 87-90 | [5] |
| 3 | Methanol | 65-70 (Reflux) | 0.5-1 | Not specified, but effective | [2] |
| 4 | 10M-HCl-EtOH (1:2) | 80 | 0.33 | 73 | [6] |
Table 2: Screening of Conditions for Microwave-Assisted Synthesis of Compound 6a [3]
| Entry | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | No Solvent | 90-120 | 15 | Trace |
| 2 | Ethanol | 90-120 | 15 | 79 |
| 3 | Ethanol | 90-120 | 30 | 85 |
| 4 | Methanol | 90 | 15 | 71 |
| 5 | Methanol | 90 | 30 | 95 |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole with Conventional Heating
This protocol is a standard procedure for the synthesis of a simple thiazole derivative.
Experimental Workflow
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone and thiourea.[4][7]
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C for ethanol) with stirring.[2]
-
Monitor the reaction progress using TLC until the starting materials are consumed (typically 30-60 minutes).[2]
-
Once the reaction is complete, remove the heat and allow the mixture to cool to room temperature.[2][7]
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.[2][7]
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.[2]
-
Allow the collected solid to air dry completely on a watch glass.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a more rapid synthesis using microwave irradiation.
Materials:
-
α-haloketone (1 mmol)
-
Thiourea or substituted thioamide (1.1-1.5 mmol)[2]
-
Methanol or Ethanol (2 mL)[3]
Procedure:
-
Combine the α-haloketone and thioamide in a microwave reaction vessel.[2]
-
Add the solvent and a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[2][3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using the workup and purification procedures described in Protocol 1 (e.g., precipitation with sodium carbonate solution followed by filtration).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
Effect of solvent choice on 2-aminothiazole synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole and its derivatives. The information focuses on the critical role of solvent choice in optimizing reaction yields and addresses common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[1][2][3][4] This method is favored for its simplicity and the ability to introduce a variety of functional groups.[1]
Q2: How does the choice of solvent impact the yield of 2-aminothiazole synthesis?
The solvent plays a crucial role in the Hantzsch synthesis by influencing reaction rate and yield.[5] Polar protic solvents like ethanol and methanol are commonly used and often provide good results.[5][6] However, the optimal solvent can vary depending on the specific substrates and reaction conditions. In some cases, greener solvents like water or polyethylene glycol (PEG) have been used effectively, and solvent-free conditions have also been shown to improve yields and reduce reaction times.[6][7]
Q3: My 2-aminothiazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Low or no product yield is a common issue with several potential causes:
-
Inappropriate Solvent: The solvent may not be optimal for your specific reactants. Screening different solvents such as ethanol, methanol, acetonitrile, or even solvent mixtures is recommended.[6]
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[5] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) is advised. Conversely, excessively high temperatures can lead to the formation of side products.[6]
-
Ineffective or Absent Catalyst: The use of a catalyst, such as an acid, base, or phase-transfer catalyst, can be beneficial.[6] In some modern protocols, reusable solid catalysts like Nafion-H or silica-supported tungstosilicic acid are employed to improve yields and simplify workup.[7][8]
-
Poor Quality of Starting Materials: Ensure the purity of the α-haloketone and thiourea, as impurities can interfere with the reaction.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants to ensure they are correct for the desired reaction.
Q4: Are there more environmentally friendly ("greener") methods for 2-aminothiazole synthesis?
Yes, several eco-friendly approaches have been developed. These include the use of water as a solvent, reusable catalysts, solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[6][7] For example, using polyethylene glycol (PEG) as a reaction medium has shown excellent yields and allows for the recovery and reuse of the solvent.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent.[5][6] | Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, PEG-water).[6][9] |
| Suboptimal reaction temperature.[5][6] | Gradually increase the temperature from room temperature to reflux and monitor the reaction by TLC.[5] Consider microwave-assisted heating.[1][6] | |
| Ineffective or no catalyst.[6] | Introduce an appropriate acid, base, or phase-transfer catalyst.[6] Explore the use of reusable solid acid catalysts.[7] | |
| Poor quality of starting materials. | Ensure the purity of α-haloketone and thiourea. | |
| Incorrect stoichiometry. | Verify the molar ratios of reactants. | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long.[6] | Monitor the reaction progress using TLC to determine the optimal reaction time and avoid excessive heating.[6] |
| Incorrect pH of the reaction mixture.[6] | Adjust the pH, as some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[6] | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent.[6] | Try precipitating the product by adding a non-solvent (e.g., cold water) or by cooling the reaction mixture.[6][7] |
| The product is an oil and does not crystallize.[5] | If precipitation fails, perform an extraction with a suitable organic solvent followed by column chromatography.[5] |
Data on Solvent Effects
The choice of solvent can significantly impact the yield of 2-aminothiazole synthesis. The following table summarizes the effect of different solvents on the yield of a model reaction.
| Solvent | Reaction Time (min) | Yield (%) |
| Ethanol | 20 | 80 |
| Acetonitrile | 15 | 82 |
| THF | 25 | 76 |
| Toluene | 35 | 72 |
| Ethylene glycol | 25 | 82 |
| PEG-400 | 15 | 92 |
| PEG:H₂O (60:40) | 10-30 | 94+ |
Data adapted from a study utilizing Nafion-H as a catalyst.[7][9]
Experimental Protocols
General Procedure for Hantzsch 2-Aminothiazole Synthesis
This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.
Reaction Setup:
-
In a round-bottom flask or a suitable reaction vial, combine the α-haloketone (1.0 mmol) and thiourea (1.0-1.5 mmol).
-
Add the chosen solvent (e.g., ethanol, 5 mL) and a magnetic stir bar.
-
If a catalyst is being used, add it to the mixture at this stage.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water or an aqueous solution of a base (e.g., 5% sodium carbonate) to precipitate the product.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any remaining salts or impurities.
-
Dry the product, for instance, by air drying on a watch glass.
Purification:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7][10]
Visual Guides
References
- 1. bepls.com [bepls.com]
- 2. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Efficient 2-Aminothiazole Synthesis
Welcome to the technical support center for catalyst selection in 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2-aminothiazoles, offering potential causes and solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent selection.- Suboptimal reaction temperature.- Ineffective or absent catalyst.[1] - Poor quality of starting materials (e.g., α-haloketone, thiourea).- Incorrect stoichiometry of reactants.[1] | - Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[1] - Optimize the reaction temperature; consider reflux or microwave heating for rate enhancement.[1][2] - Introduce a suitable catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] For specific C-H activation/arylation, a palladium catalyst may be necessary.[3] - Ensure the purity of your starting materials.- Verify the molar ratios of your reactants.[1] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of reactive functional groups on starting materials that are not protected. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] - Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][3] - Protect sensitive functional groups on your reactants before the condensation reaction.[1] |
| Unexpected Isomer Formation | - In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium (solvent and pH) is a key determinant of regioselectivity. | - For the exclusive formation of 2-(N-substituted amino)thiazoles, use a neutral solvent.[3] - If a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is observed, this is likely due to acidic conditions.[3] To favor a single isomer, carefully control the pH of your reaction medium.[3] |
| Sluggish or Failed Palladium-Catalyzed C-H Activation/Arylation | - The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[3] | - Increase the loading of the palladium catalyst to compensate for the poisoning effect.[3] - Explore alternative catalyst systems that are more resistant to sulfur poisoning.[3] |
| Difficult Product Isolation or Purification | - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The catalyst is difficult to remove from the product.[1] | - After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] - Employ column chromatography for purification if a complex mixture is obtained.[1][4] - Consider using a magnetically separable catalyst or a solid-supported catalyst for easier removal.[4] |
Frequently Asked Questions (FAQs)
Q1: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?
A1: The choice of catalyst depends on the desired transformation. For the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides (the Hantzsch synthesis), catalyst-free or acid-catalyzed methods are often robust and sufficient.[3] Metal catalysts, such as palladium, are typically employed for post-synthesis modifications of the thiazole ring, for instance, in C-H activation and arylation reactions.[3]
Q2: How can I make my 2-aminothiazole synthesis more environmentally friendly?
A2: Several "green" chemistry approaches have been developed for 2-aminothiazole synthesis. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, utilizing solvent-free grinding methods, and adopting microwave-assisted synthesis, which often reduces energy consumption and reaction times.[1]
Q3: My reaction involves a substituted thiourea, and I'm getting a mixture of isomers. How can I control the regioselectivity?
A3: Regioselectivity in the Hantzsch synthesis with N-substituted thioureas is highly dependent on the reaction medium.[3]
-
Neutral Solvents: Typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles.[3]
-
Acidic Conditions: Can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The ratio of these isomers is influenced by the specific acid used, the temperature, and the substrate structure.[3] Careful control of the pH is crucial to favor the desired isomer.[3]
Q4: What are the advantages of using a magnetically separable catalyst?
A4: Magnetically separable catalysts, such as Ca/4-MePy-IL@ZY-Fe₃O₄, offer significant advantages in terms of catalyst recovery and reusability.[5] After the reaction, the catalyst can be easily removed from the reaction mixture using an external magnet, simplifying the work-up procedure and reducing catalyst loss.[5] This also helps in obtaining a purer product without contamination from the catalyst.
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems for the synthesis of 2-aminothiazoles, providing a comparative overview to aid in catalyst selection.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA. |
| Silica Supported Tungstosilisic Acid [6] | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under both conventional heating and ultrasound.[6] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Environmentally friendly, uses a natural and readily available catalyst. |
| Montmorillonite-K10 [7] | Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C | 2 hours | Good to Excellent | Heterogeneous catalyst that can be recovered, though some leaching may occur.[7] |
| Nafion-H [8] | α-haloketones, Thiourea, PEG-water solvent system | 15-45 min | 85-95 | Recyclable solid acid catalyst, environmentally friendly solvent system.[8] |
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]
This protocol describes a general and high-yielding synthesis of a common 2-aminothiazole derivative.
-
Preparation: In a round-bottom flask, dissolve thiourea in water. In a separate container, dissolve 2-bromoacetophenone in ethanol.
-
Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Fit the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Isolation: Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 2-Aminothiazoles using a Magnetically Separable Nanocatalyst
This protocol utilizes a modern, reusable catalyst for a more sustainable synthesis.
-
Reaction Setup: In a suitable reaction vessel, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).
-
Intermediate Formation: Stir the mixture at 80°C for 25 minutes to form the intermediate α-haloketone. Monitor the reaction progress by TLC.
-
Thiazole Ring Formation: Upon completion of the first step, add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the nanocatalyst from the solution using an external magnet.
-
Product Isolation: Add a 10% sodium bicarbonate solution to the mixture to neutralize it. The resulting solid product is then filtered, washed with water, and dried.
Visualizations
Caption: Experimental workflow for the classic Hantzsch synthesis of 2-aminothiazoles.
Caption: A troubleshooting decision tree for addressing low product yield in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing the formation of byproducts in 2-aminothiazole synthesis
Technical Support Center: 2-Aminothiazole Synthesis
Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-aminothiazoles, providing potential causes and actionable solutions.
Q1: I am observing a significant amount of an unknown impurity alongside my desired 2-aminothiazole product on the TLC plate. What could be the cause and how can I prevent it?
A1: The formation of impurities is a common issue in 2-aminothiazole synthesis, often arising from side reactions. The most probable cause is the reaction temperature being too high or the reaction time being too long, leading to degradation or polymerization of starting materials or products.[1] Another possibility is the presence of reactive functional groups on your starting materials that are not compatible with the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts.[1]
-
Temperature Control: Maintain the recommended reaction temperature. If using reflux, ensure it is not excessively vigorous. For exothermic reactions, consider cooling the reaction mixture.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider protecting them before the condensation reaction to prevent unwanted side reactions.[1]
-
pH Adjustment: The pH of the reaction mixture can influence the formation of byproducts. In some variations of the Hantzsch synthesis, acidic conditions have been shown to improve regioselectivity and reduce side products.[1]
Q2: My reaction yield for the 2-aminothiazole synthesis is consistently low. What are the likely reasons and how can I improve it?
A2: Low yields can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction parameters.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials: Ensure the purity of the α-haloketone and thiourea. α-Haloketones can be unstable and may need to be freshly prepared or purified.[2]
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. A slight excess of thiourea can sometimes be beneficial to ensure the complete consumption of the α-haloketone.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Screening different solvents such as ethanol, methanol, water, or mixtures can help improve the yield.[1]
-
Suboptimal Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Microwave-assisted synthesis can also be an effective way to increase yields and reduce reaction times.[1][2]
-
Absence of a Catalyst: Many 2-aminothiazole syntheses benefit from a catalyst. Acidic or basic catalysts can be effective, and phase-transfer catalysts may also be beneficial.[1]
Q3: I am struggling with the purification of my 2-aminothiazole product. It seems to be contaminated with starting materials or is difficult to crystallize. What purification strategies can I employ?
A3: Purification challenges are common, especially when the reaction does not go to completion or when byproducts with similar polarities to the product are formed.
Purification Strategies:
-
Precipitation: If the product is a solid, it can often be precipitated by cooling the reaction mixture or by adding a non-solvent.[1]
-
Recrystallization: This is an effective method for purifying solid products. If colored impurities are present, treating the crude product with activated charcoal during recrystallization can be helpful.[2]
-
Column Chromatography: For oily products or complex mixtures that are difficult to separate by other means, column chromatography is a powerful purification technique.[1][2]
-
Salt Formation: Converting the 2-aminothiazole product to a salt can sometimes induce crystallization and facilitate purification.[2]
-
Sulfur Dioxide Treatment: A specific method for purifying 2-aminothiazole involves reacting it with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated, filtered, and then decomposed to yield the pure amine.[3]
Q4: Are there any "greener" or more environmentally friendly methods for synthesizing 2-aminothiazoles that can also help in reducing byproducts?
A4: Yes, several eco-friendly approaches have been developed that often lead to higher purity and yields.
Green Synthesis Alternatives:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, often leading to cleaner reactions with fewer byproducts.[1][2][4]
-
Solvent-Free Reactions: Conducting the reaction without a solvent, for example, by grinding the reactants together, is a greener approach that can also improve reaction rates.[1][2]
-
Use of Water as a Solvent: Water is an environmentally benign solvent, and some methods have been developed to carry out the synthesis in aqueous media.[1]
-
Reusable Catalysts: Employing reusable catalysts, such as silica-supported tungstosilisic acid, can reduce waste and improve the overall sustainability of the process.[1][5]
-
One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure, which minimizes waste and improves efficiency.[2]
Quantitative Data on Reaction Optimization
The following table summarizes the impact of different reaction conditions on the yield of 2-aminothiazole derivatives, providing a basis for comparison and optimization.
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | |||||
| None | Ethanol/Water (1:1) | 65 | 2 - 3.5 h | 79-90 | [5] |
| Silica-supported tungstosilisic acid | Ethanol/Water (1:1) | 65 | 2 - 3.5 h | 79-90 | [5] |
| Microwave Irradiation | |||||
| None | Ethanol | Reflux | 30 min | - | [2] |
| Catalyst-free | Water | - | - | Good to very good | [6] |
| Ultrasonic Irradiation | |||||
| Silica-supported tungstosilisic acid | Ethanol/Water (1:1) | Room Temp. | 1.5 - 2 h | 79-90 | [5] |
| Solvent-Free | |||||
| Grinding | None | Room Temp. | - | - | [1] |
Note: Yields can vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aminothiazoles
This protocol is adapted from a method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Remove the reaction from the heat and allow it to cool to room temperature.[2]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2]
-
Filter the resulting precipitate through a Buchner funnel and wash with water.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation
This protocol describes a classical method for purifying 2-aminothiazole.
Materials:
-
Crude aqueous solution of 2-aminothiazole
-
Sulfur dioxide (gas) or Sodium bisulfite/metabisulfite
Procedure:
-
Pass sulfur dioxide gas into an aqueous solution of crude 2-aminothiazole, preferably heated to about 70-90°C.[3] Alternatively, treat the solution with sodium bisulfite or sodium metabisulfite.[3]
-
An excess of the sulfur dioxide reagent is used to ensure complete precipitation of the 2-aminothiazole bisulfite adduct.[3]
-
An exothermic reaction may occur around 70°C.[3]
-
After the reaction is complete, cool the mixture to 20°C or lower to maximize precipitation.[3]
-
Filter the precipitated solid, which is the 2-aminothiazole bisulfite reaction product.[3]
-
Wash the solid thoroughly with cold water and dry it at 50-70°C.[3]
-
The purified 2-aminothiazole can be liberated from the adduct by treatment with a base.
Visual Guides
Diagram 1: Hantzsch Thiazole Synthesis and Potential Byproduct Pathways
Caption: Hantzsch synthesis workflow and potential byproduct formation.
Diagram 2: Troubleshooting Workflow for Low Yield in 2-Aminothiazole Synthesis
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. bepls.com [bepls.com]
Technical Support Center: Characterization of Unexpected Products in Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during thiazole synthesis. Our focus is on the identification and characterization of unexpected products, providing detailed experimental protocols and data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common issues and unexpected outcomes in your thiazole synthesis experiments.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a cornerstone of thiazole chemistry, typically involves the reaction of an α-haloketone with a thioamide. While robust, this reaction can sometimes yield unexpected products.
Question 1: My Hantzsch synthesis is producing an unexpected isomer. How can I identify it and control the regioselectivity?
Answer:
When using N-monosubstituted thioureas, the formation of two regioisomers is possible: the expected 2-(N-substituted amino)thiazole and the unexpected 3-substituted 2-imino-2,3-dihydrothiazole.[1][2] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.
-
In neutral solvents , the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.
-
Under acidic conditions (e.g., 10M HCl in ethanol), a mixture of both isomers is often formed, and in some cases, the 2-imino-2,3-dihydrothiazole can be the major product.[1][2]
Characterization of Isomers:
The two isomers can be distinguished by spectroscopic methods:
-
¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring is a key indicator. The 5-H signal for the 2-imino-2,3-dihydrothiazole is typically found at a different chemical shift compared to the 2-(N-substituted amino)thiazole.
-
IR Spectroscopy: The trifluoroacetate derivatives of the isomers show characteristic differences in their C=O stretching frequencies in the infrared spectrum.[2]
Controlling Regioselectivity:
To favor the formation of the desired 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions. Avoid acidic catalysts or reagents that can generate acidic byproducts.
Quantitative Data on Regioisomer Formation:
The ratio of the two isomers is influenced by the specific reactants and the reaction conditions. For example, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol at 80°C for 20 minutes was found to be highly efficient for generating the 2-imino-2,3-dihydrothiazole, with yields as high as 73% for 2-imino-3,4-dimethyl-2,3-dihydrothiazole.[2]
| Condition | Expected Product (Yield) | Unexpected Product (Yield) |
| Neutral Solvent | 2-(N-substituted amino)thiazole (>95%) | 3-substituted 2-imino-2,3-dihydrothiazole (<5%) |
| Acidic (10M HCl/EtOH) | Variable | Up to 73% |
Question 2: I'm observing a byproduct with a different heterocyclic core. What could it be?
Answer:
A common unexpected byproduct in Hantzsch thiazole synthesis is an oxazole . This occurs when the thioamide starting material is contaminated with the corresponding amide. The amide reacts with the α-haloketone in a similar manner to the thioamide, but with oxygen acting as the nucleophile instead of sulfur, leading to the formation of an oxazole ring.
Troubleshooting:
-
Purity of Thioamide: Ensure the purity of your thioamide. If necessary, purify it by recrystallization or chromatography before use.
-
Reaction Conditions: While contamination is the primary cause, reaction conditions can sometimes promote the degradation of the thioamide to the corresponding amide. Ensure you are using appropriate temperatures and reaction times.
Question 3: My reaction mixture shows signs of dimerization or polymerization. What is happening?
Answer:
Under certain conditions, the starting materials or reactive intermediates in the Hantzsch synthesis can undergo self-condensation or dimerization. A specific example is the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles .[1][3][4][5] This is a competing reaction that can reduce the yield of the desired thiazole.
Mechanism of 1,2,4-Thiadiazole Formation:
The formation of 1,2,4-thiadiazoles from thioamides typically proceeds via an oxidative dimerization mechanism. Various oxidizing agents can promote this reaction.[3][4] A plausible mechanism involves the formation of a radical intermediate from the thioamide, which then dimerizes and cyclizes.[3]
Troubleshooting:
-
Control of Oxidants: Avoid unintentional exposure of your reaction to air or other oxidizing agents, unless the synthesis protocol specifically calls for it.
-
Reaction Conditions: The choice of solvent and base can influence the rate of this side reaction. Some protocols for the specific synthesis of 1,2,4-thiadiazoles utilize reagents like tetra(n-butyl)ammonium peroxydisulfate or NaH in DMF.[1][3]
Gabriel and Cook-Heilbron Syntheses
While the Hantzsch synthesis is prevalent, other methods like the Gabriel and Cook-Heilbron syntheses are also widely used. These methods also have the potential for unexpected product formation.
Question 4: What are some potential unexpected products in a Gabriel or Cook-Heilbron synthesis?
Answer:
The Gabriel synthesis involves the reaction of an α-acylaminoketone with a phosphorus-based sulfurizing agent (like P₄S₁₀) to form 2,5-disubstituted thiazoles.[6][7][8] The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[7][9]
Potential Unexpected Products:
-
Incomplete Cyclization: In both syntheses, incomplete reaction can lead to the isolation of intermediate products. For example, in the Gabriel synthesis, the thionated α-acylaminoketone might be isolated if the cyclization is not complete.
-
Side Reactions of Starting Materials: The starting materials themselves can undergo side reactions. For instance, α-aminonitriles used in the Cook-Heilbron synthesis can be unstable and may decompose or polymerize under certain conditions.
-
Rearrangements: While less common than in the Hantzsch synthesis, rearrangements are still a possibility, especially with complex substrates. A documented case in a related thiazole synthesis showed the formation of a 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole instead of the expected 5-acetyl-4-phenylisomer, indicating a potential for acyl migration.[5]
Troubleshooting:
-
Reaction Conditions: Careful control of reaction temperature and time is crucial to ensure complete cyclization and minimize side reactions.
-
Purity of Reagents: Use high-purity starting materials to avoid byproducts arising from contaminants.
Experimental Protocols
This section provides detailed methodologies for the characterization of unexpected products.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, including the desired product and any unexpected byproducts.[10][11][12][13][14]
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the analysis of thiazole derivatives.[12]
-
Mobile Phase: A mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid to improve peak shape) is a good starting point. The gradient can be optimized to achieve good separation of all components.[12]
-
Sample Preparation: Dissolve a small, accurately weighed amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The retention time of each peak can be used for identification (by comparison with standards), and the peak area can be used for quantification.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying volatile and semi-volatile impurities in your reaction mixture.[15][16]
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Sample Preparation: Dissolve a small amount of the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For non-volatile thiazole derivatives, derivatization may be necessary to increase their volatility.
-
Data Analysis: The gas chromatogram separates the components, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the structural characterization of both expected and unexpected products.
-
¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity. As mentioned earlier, it is particularly useful for distinguishing between regioisomers.[1][2]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the complete connectivity of the molecule, which is crucial for identifying novel or unexpected structures.
Protocol 4: Mass Spectrometry (MS) for Molecular Weight Determination
MS provides information about the molecular weight of the components in your sample. This is a critical first step in identifying unknown byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule.
Visualizations
DOT Language Scripts for Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: Regioselectivity in Hantzsch Thiazole Synthesis.
Caption: Formation of Oxazole Byproduct.
Caption: Competing Dimerization of Thioamide.
Caption: Workflow for Characterization of Unexpected Products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-aminothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminothiazoles, with a primary focus on the Hantzsch thiazole synthesis and related methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its typical yields?
The most widely employed method for 2-aminothiazole synthesis is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the thiazole ring.[1][2] While the Hantzsch synthesis is known for being generally high-yielding, reported yields can vary significantly, ranging from 50% to over 90%, depending on the specific substrates, reaction conditions, and purification methods used.[5][6]
Q2: My 2-aminothiazole reaction has a low yield. What are the most likely causes?
Low yields in 2-aminothiazole synthesis can stem from several factors:
-
Poor quality of starting materials: The purity of the α-haloketone and thiourea is critical, as impurities can lead to unwanted side reactions.[7]
-
Suboptimal reaction conditions: Parameters such as temperature, reaction time, and the choice of solvent significantly impact the reaction outcome.[7][8]
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[7]
-
Formation of side products: The generation of byproducts can consume reactants and complicate the purification process.[7]
-
Product loss during workup and purification: The isolation and purification steps may not be optimized, leading to a loss of the desired product.[7]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate can indicate a mixture of products and unreacted starting materials. Common side products in the Hantzsch thiazole synthesis include:
-
Unreacted starting materials: Spots corresponding to the α-haloketone and thioamide will be visible if the reaction is incomplete.[7]
-
Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may be formed.[7]
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or reaction intermediates can undergo self-condensation.[7]
-
Isomeric thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[7]
Q4: How can I monitor the progress of my 2-aminothiazole synthesis?
Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[7] A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[7]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in 2-aminothiazole reactions.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea. If necessary, purify the starting materials before use. Impurities can lead to unwanted side reactions.[7] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux.[9] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[8] |
| Inappropriate Solvent | The choice of solvent is crucial. Common solvents for Hantzsch synthesis include ethanol, methanol, and DMSO.[7][9][10] Screening different solvents or using solvent mixtures can help optimize the reaction.[8] In some cases, solvent-free conditions have been shown to improve yields.[9] |
| Ineffective or No Catalyst | While many Hantzsch syntheses proceed without a catalyst, the addition of an acid or base catalyst can sometimes improve the reaction rate and yield.[8][11] Various catalysts, such as p-toluenesulfonic acid (PTSA), have been shown to be effective.[7] The use of reusable solid-supported catalysts, like silica-supported tungstosilisic acid, can also be beneficial and simplify purification.[8][12] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. Typically, equimolar amounts of the α-haloketone and thioamide are used.[7] |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or increasing the temperature.[7] |
Troubleshooting Workflow for Low Yield
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. synarchive.com [synarchive.com]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Aminothiazole Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying 2-aminothiazole derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-aminothiazole derivatives?
A1: The most frequently used stationary phase for the column chromatography of 2-aminothiazole derivatives is silica gel (60-120 mesh or 70-230 mesh).[1][2] Its polar nature is well-suited for separating compounds based on polarity. For particularly basic derivatives that may interact strongly or degrade on acidic silica, neutral or basic alumina can be a suitable alternative.[3][4] Amine-functionalized silica is another option to minimize undesirable interactions.[3][5]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is crucial and is typically determined empirically using Thin Layer Chromatography (TLC) beforehand.[6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[7] A mixture of a non-polar solvent (e.g., hexanes, petroleum ether, or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used.[1][6] The polarity is adjusted by changing the solvent ratio. For basic 2-aminothiazole derivatives, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing.[3][8]
Q3: How can I visualize 2-aminothiazole derivatives on a TLC plate?
A3: 2-Aminothiazole derivatives, especially those with aromatic or conjugated systems, can often be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background.[9] For compounds that are not UV-active, or for additional confirmation, various chemical stains can be used. Due to the amine group, ninhydrin stain can be effective, typically producing colored spots upon gentle heating.[10][11] General oxidative stains like potassium permanganate (KMnO₄) or p-anisaldehyde are also effective for visualizing these compounds.[9][10][11]
Troubleshooting Guide
Below are common issues encountered during the column chromatography of 2-aminothiazole derivatives and their potential solutions.
Issue 1: The compound is streaking or tailing on the column.
This is a frequent problem with amine-containing compounds on silica gel, often caused by strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface.[3][12]
| Potential Cause | Solution |
| Acid-base interaction with silica gel. | Add a basic modifier to the eluent. Common choices include triethylamine (TEA) or ammonium hydroxide at concentrations of 0.1-1%.[3][8] For example, a system of Dichloromethane/Methanol with 0.5% Triethylamine can be effective.[13] |
| Compound is highly polar. | Increase the polarity of the mobile phase gradually (gradient elution). If the compound is still tailing, consider using a more polar stationary phase like alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[13] |
| Column overload. | Too much sample was loaded onto the column. Reduce the amount of crude material being purified or use a larger column with more stationary phase. The ratio of silica gel to crude compound is typically between 20:1 to 100:1 by weight.[7] |
Issue 2: The compound elutes in the solvent front (poor retention).
This indicates that the mobile phase is too polar for the compound, or the compound has very low affinity for the stationary phase.
| Potential Cause | Solution |
| Mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system (e.g., a higher percentage of hexanes or dichloromethane) and gradually increase the polarity.[1] |
| Compound is not polar enough for normal-phase chromatography. | Consider using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[13][14] |
Issue 3: The compound appears to be degrading on the column.
The acidic nature of silica gel can cause the degradation of sensitive 2-aminothiazole derivatives.[3][4]
| Potential Cause | Solution |
| Acid-catalyzed decomposition on silica. | Deactivate the silica gel by adding a basic modifier like triethylamine to the eluent.[4] Alternatively, switch to a more inert stationary phase such as neutral alumina or Florisil.[4] |
| Prolonged exposure to stationary phase. | Increase the flow rate of the column (flash chromatography) to minimize the time the compound spends in contact with the silica gel. |
Issue 4: The compound will not elute from the column.
This happens when the compound is very polar and binds too strongly to the stationary phase.
| Potential Cause | Solution |
| Compound is highly polar. | Gradually increase the polarity of the mobile phase to a highly polar system, such as 10-20% methanol in dichloromethane.[3] Adding a basic modifier like ammonium hydroxide in methanol can also help elute very polar basic compounds.[4] |
| Irreversible adsorption. | The compound may be irreversibly binding to the silica. Test compound stability on a small amount of silica before running a large-scale column.[4] If this is the case, a different stationary phase (e.g., alumina, C18) is necessary.[3][13] |
Experimental Protocols
Protocol 1: General Column Chromatography of a 2-Aminothiazole Derivative
This protocol provides a general guideline and should be optimized based on the specific properties of the derivative, as determined by preliminary TLC analysis.[1]
-
Mobile Phase Selection:
-
Develop a solvent system using TLC plates. Test various ratios of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).
-
If tailing is observed on the TLC plate, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the developing chamber.
-
The ideal system will give the target compound an Rf value of ~0.2-0.3.[7]
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to remove air bubbles.[6]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-aminothiazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[15]
-
Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
Wet Loading: Carefully pipette the concentrated solution of the crude product directly onto the top of the silica bed.[15]
-
Add a small protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, starting with the determined mobile phase. If a gradient is needed, gradually increase the percentage of the polar solvent.[1]
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[1]
-
-
Product Recovery:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified 2-aminothiazole derivative.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of 2-aminothiazole derivatives.
General Experimental Workflow
This diagram outlines the standard workflow for purifying a 2-aminothiazole derivative using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. excli.de [excli.de]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-aminothiazole and its methylated derivatives, specifically 2-amino-4-methylthiazole and the target compound, 2-amino-4,5-dimethylthiazole hydrobromide. Due to the limited public availability of the specific spectral data for this compound, this guide will leverage data from its parent and mono-methylated analogs to predict and discuss its spectral characteristics. This approach allows for a comprehensive understanding of the influence of methyl substitution on the NMR spectra of the 2-aminothiazole scaffold, a common moiety in medicinal chemistry.
Comparison of ¹H and ¹³C NMR Spectral Data
The following tables summarize the available and expected NMR data for 2-aminothiazole and its methylated derivatives. The data for 2-aminothiazole provides a baseline for understanding the impact of substitution on the chemical shifts.
Table 1: ¹H and ¹³C NMR Data for 2-Aminothiazole
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Aminothiazole | ¹H | DMSO-d₆ | 6.93 | d | 3.7 | H-5 |
| 6.53 | d | 3.7 | H-4 | |||
| 6.86 | s | -NH₂ | ||||
| ¹³C | D₂O (Predicted) | 169.5 | C-2 | |||
| 133.5 | C-4 | |||||
| 109.7 | C-5 |
Table 2: Structural Comparison and Expected NMR Signals for Methylated 2-Aminothiazole Derivatives
| Compound | Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Notes on Spectral Changes |
| 2-Amino-4-methylthiazole | - A singlet for the C4-CH₃ protons (around 2.2-2.5 ppm).- A singlet for the H-5 proton.- A broad singlet for the -NH₂ protons. | - A signal for the C4-CH₃ carbon.- A downfield shift for the C-4 carbon due to methyl substitution.- Signals for C-2 and C-5. | The doublet for H-4 in 2-aminothiazole will be absent, and a new singlet for the methyl group will appear. The H-5 signal will become a singlet as it no longer couples with H-4. | |
| This compound | - Two singlets for the C4-CH₃ and C5-CH₃ protons.- A broad singlet for the -NH₂ protons, potentially shifted downfield due to the hydrobromide salt formation. | - Two distinct signals for the C4-CH₃ and C5-CH₃ carbons.- Downfield shifts for both C-4 and C-5 due to methyl substitution.- A downfield shift for C-2 is also expected due to protonation of the ring nitrogen. | The signals for the thiazole ring protons will be absent. Two new singlets for the two methyl groups will be observed. The chemical shifts of the ring carbons and the amino protons will be influenced by the electron-withdrawing effect of the protonated ring nitrogen. |
Note: While specific spectral data for 2-amino-4-methylthiazole and this compound are indicated to be available in databases such as SpectraBase, direct access to this data was not publicly available for this guide's compilation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of a small organic molecule like a 2-aminothiazole derivative.
1. Sample Preparation:
-
For ¹H NMR: Accurately weigh 5-10 mg of the solid sample.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the analyte and the desired chemical shift reference.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a suitable probe.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of the experimental process, from sample preparation to final data interpretation.
Caption: Workflow for ¹H and ¹³C NMR Analysis.
A Comparative Guide to the Infrared Spectrum of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive interpretation of the Infrared (IR) spectrum of 2-Amino-4,5-dimethylthiazole hydrobromide, a compound of interest in pharmaceutical research. Through a comparative analysis with related molecules and a detailed breakdown of characteristic vibrational frequencies, this document serves as a valuable resource for the structural elucidation and characterization of this and similar thiazole derivatives.
Interpreting the Vibrational Landscape of this compound
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For this compound, the spectrum is characterized by the vibrational modes of the 2-aminothiazole core, the methyl substituents, and the effects of protonation to form the hydrobromide salt.
Key Spectral Regions and Vibrational Assignments:
The interpretation of the IR spectrum of this compound involves analyzing several key regions corresponding to specific functional groups and skeletal vibrations. The formation of the hydrobromide salt by protonation of the amino group significantly influences the spectrum, particularly in the N-H stretching and bending regions.
Below is a table summarizing the expected and observed characteristic IR absorption bands for this compound and a comparison with its parent amine and a related compound, 2-aminothiazole. Please note that the experimental data for this compound is based on typical values for primary amine salts and thiazole derivatives, as a publicly available, fully assigned spectrum could not be located in the searched literature.
Table 1: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Expected) | 2-Aminothiazole (Experimental/Theoretical)[1] | 4,5-Dimethylthiazole (Experimental) |
| N-H⁺ Stretching (Ammonium Salt) | Broad, 3200-2800 | - | - |
| N-H Stretching (Primary Amine) | - | 3438 (asymmetric), 3325 (symmetric) | - |
| Aromatic/Heteroaromatic C-H Stretch | ~3100-3000 | ~3100 | ~3080 |
| Aliphatic C-H Stretching | 2980-2920 | - | 2960-2920 |
| N-H⁺ Bending (Ammonium Salt) | ~1620-1560 (asymmetric), ~1550-1500 (symmetric) | - | - |
| N-H Bending (Primary Amine) | - | 1630 | - |
| C=N Stretching (Thiazole Ring) | ~1640-1600 | ~1630 | ~1540 |
| Thiazole Ring Skeletal Vibrations | ~1550-1400 | ~1530, 1470, 1360 | ~1450, 1380 |
| C-N Stretching | ~1350-1250 | ~1300 | - |
| C-S Stretching (Thiazole Ring) | ~700-600 | ~690 | ~650 |
Detailed Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
The standard method for obtaining an IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique. This involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet-forming die
-
Agate mortar and pestle
-
Infrared lamp or oven
-
Analytical balance
-
Potassium Bromide (KBr), spectroscopy grade
-
Sample: this compound
Procedure:
-
Drying: Dry the KBr powder in an oven at 110 °C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Mixing: Weigh approximately 100-200 mg of the dried KBr. Add the sample to the KBr in the agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Logical Workflow for IR Spectral Interpretation
The process of interpreting an IR spectrum follows a logical progression from identifying broad features to assigning specific vibrational modes. The following diagram illustrates this workflow.
Comparative Analysis
This compound vs. 2-Aminothiazole:
The most significant difference in the IR spectrum of this compound compared to 2-aminothiazole is the result of the protonation of the primary amino group.[2] In the hydrobromide salt, the sharp N-H stretching bands of the primary amine (typically around 3400-3300 cm⁻¹) are replaced by a very broad and strong absorption band spanning from approximately 3200 to 2800 cm⁻¹.[2] This broadness is due to the stretching vibrations of the N-H bonds in the resulting ammonium cation (-NH₃⁺) and their involvement in hydrogen bonding with the bromide counter-ion.[2] Furthermore, the N-H bending (scissoring) vibration of the primary amine (around 1630 cm⁻¹) is replaced by two distinct bands for the ammonium group: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend between 1550-1500 cm⁻¹.[2]
This compound vs. 4,5-Dimethylthiazole:
The comparison with 4,5-dimethylthiazole highlights the contributions of the 2-amino group and its protonation. The spectrum of 4,5-dimethylthiazole will lack the characteristic N-H stretching and bending vibrations. The thiazole ring vibrations will be present in both, but the electronic effect of the amino group and its subsequent protonation in the hydrobromide salt can lead to shifts in the positions of the C=N and other ring stretching frequencies. The C-H stretching and bending vibrations of the methyl groups will be present in both compounds in similar regions.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Amino-4,5-dimethylthiazole Hydrobromide
For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry for the characterization and quantification of 2-Amino-4,5-dimethylthiazole hydrobromide, a key building block in various pharmaceutical agents. We delve into predicted fragmentation patterns, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to support your analytical endeavors.
Mass Spectrometry Analysis: Unraveling the Molecular Blueprint
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structures through fragmentation analysis. For this compound, mass spectrometry serves as a crucial tool for identity confirmation and purity assessment.
Predicted Mass Spectrum and Fragmentation Pathway
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the searched literature, we can predict its behavior based on the known fragmentation patterns of similar 2-aminothiazole derivatives.
The free base, 2-Amino-4,5-dimethylthiazole, has a molecular weight of approximately 128.04 g/mol . In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 129.05.
Predicted Fragmentation:
Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to yield several characteristic fragment ions. The thiazole ring is relatively stable, but fragmentation can be initiated by cleavage of the exocyclic amino group or the methyl substituents.
A logical workflow for the analysis is depicted below:
Caption: Figure 1: A generalized workflow for the mass spectrometric analysis of this compound.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry excels in providing structural information, other analytical techniques offer advantages in terms of quantification, cost, and simplicity. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation. | Separation by chromatography followed by UV absorbance detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental formula, structural information (fragmentation). | Retention time, quantitative analysis. | Detailed molecular structure and connectivity. |
| Sensitivity | Very high (typically ng/mL to pg/mL).[1][2] | High (typically µg/mL to ng/mL).[1][3] | Lower (typically mg/mL). |
| Selectivity | Very high, based on m/z and fragmentation. | Moderate, dependent on chromatographic separation. | Very high, provides unique structural fingerprint. |
| Quantitative Performance | Excellent linearity and accuracy. | Excellent linearity and accuracy.[1][3] | Good for quantification, but can be more complex. |
| Typical LOD/LOQ | LOD: ~0.1-1 ng/mL, LOQ: ~0.5-5 ng/mL (estimated for similar compounds). | LOD: ~10-100 ng/mL, LOQ: ~50-500 ng/mL (estimated for similar compounds). | Higher, not typically used for trace analysis. |
| Instrumentation Cost | High | Moderate | Very High |
| Sample Throughput | High | High | Low to Moderate |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol
Objective: To confirm the identity and assess the purity of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Materials:
-
This compound reference standard.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-300.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion (predicted at m/z 129.05) as the precursor and apply a collision energy of 10-30 eV to observe fragmentation.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To quantify the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Trifluoroacetic acid (HPLC grade).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% acid) and acetonitrile. A typical starting point is 70:30 water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for optimal wavelength (typically around 230-280 nm for aminothiazoles).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To provide unambiguous structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis. Mass spectrometry, particularly LC-MS/MS, is indispensable for definitive identification and structural elucidation due to its high sensitivity and specificity. HPLC-UV provides a robust and cost-effective method for routine purity assessments and quantitative analysis. NMR spectroscopy remains the gold standard for unambiguous structure confirmation. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
A Comparative Guide to the Biological Activity of Substituted 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide provides an objective comparison of the biological performance of substituted 2-aminothiazole derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Data Presentation: A Comparative Analysis
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of the substituents on the thiazole ring and the 2-amino group. The following tables summarize the quantitative data from various studies, offering a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.
Table 1: In Vitro Anticancer Activity of Substituted 2-Aminothiazole Derivatives
| Compound ID | R1 (at C4/C5) | R2 (at N2) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Phenyl | H | Various | > 100 | [1] |
| 1b | 4-(4-Chlorophenyl) | H | Various | 50-100 | [1] |
| 1c | 4-(4-Fluorophenyl) | H | MCF-7 (Breast) | 15-30 | [1] |
| 2a | 4,5-Dimethyl | Benzoyl | HT-29 (Colon) | 5.87 | [1] |
| 2b | 4,5-Dimethyl | 3-Chlorobenzoyl | HT-29 (Colon) | 2.01 | [1] |
| 3a | 4-(2-pyridyl) | H | M. tuberculosis H37Rv | 12.5-25 | [3] |
| 3b | 4-(2-pyridyl) | Benzoyl | M. tuberculosis H37Rv | <0.2 | [3] |
| 4a | 4-(naphthalen-2-yl) | 4-aminobenzoic acid | CK2α (Kinase) | 3.4 | [4] |
| 4b | 4-(naphthalen-2-yl) | 2-hydroxy-4-aminobenzoic acid | CK2α (Kinase) | 0.6 | [5] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Thiazole Ring: The introduction of aryl groups, particularly those with halogen substitutions at the 4-position of the thiazole ring, often enhances anticancer activity.[1] Conformational rigidity, such as that imposed by a cyclic structure, can also be beneficial.[1]
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group with substituted benzoyl moieties has been shown to dramatically increase cytotoxic potency.[1] Aromatic substitutions on the amino group generally lead to better antitumor activity compared to aliphatic ones.[6]
-
Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core frequently leads to increased activity.[1]
Antimicrobial Activity
2-Aminothiazole derivatives have been widely investigated for their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the standard measure of their efficacy.
Table 2: In Vitro Antimicrobial Activity of Substituted 2-Aminothiazole Derivatives
| Compound ID | R1 (at C4/C5) | R2 (at N2) | Microorganism | MIC (µg/mL) | Reference |
| 5a | 4-Phenyl | H | S. aureus | > 100 | [7] |
| 5b | 4-Phenyl | Schiff Base | S. aureus | 12.5 | [2] |
| 5c | 4-Phenyl | Thiourea | S. aureus | 4-16 | [2] |
| 6a | 4-Aryl | H | B. subtilis | 100 | [7] |
| 6b | 4-Aryl | 2-Chloro-acetamide | B. subtilis | 50 | [8] |
| 7a | 4-(4-chlorophenyl) | H | E. coli | > 100 | [7] |
| 7b | 4-(4-chlorophenyl) | Schiff Base | E. coli | 25 | [2] |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can impart significant antibacterial activity.[1]
-
Derivatization of the 2-Amino Group: Converting the 2-amino group into Schiff bases or thiourea derivatives is an effective strategy for enhancing antimicrobial potency.[1][2] Halogenated phenyl groups on a thiourea moiety are particularly important for activity against Gram-positive bacteria.[2]
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 3: In Vitro Anti-inflammatory Activity of Substituted 2-Aminothiazole Derivatives
| Compound ID | R1 (at C4/C5) | R2 (at N2) | Target Enzyme | IC₅₀ (µM) | Reference |
| 8a | 4-(4-chlorophenyl) | N-(3,5-dimethylphenyl) | 5-LOX | 0.127 | [9] |
| 9a | 4-(naphthalen-2-yl) | Pyrimidinyl-sulfanyl-octanoic acid | 5-LOX | 0.3 | [10] |
| 9b | 4-(naphthalen-2-yl) | Pyrimidinyl-sulfanyl-octanoic acid | mPGES-1 | 0.4 | [10] |
| 10a | 4-methyl-5-(1-methylethyl) | H | iNOS | ~200 | [11] |
| 10b | 4-methyl-5-(1,1-dimethylethyl) | H | iNOS | ~100 | [11] |
Antioxidant Activity
The antioxidant potential of 2-aminothiazole derivatives is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Table 4: In Vitro Antioxidant Activity of Substituted 2-Aminothiazole Derivatives
| Compound ID | R1 (at C4/C5) | R2 (at N2) | Assay | IC₅₀ (µM) | Reference |
| 11a | 5-(4-acetylphenylazo) | H | DPPH Scavenging | - | [4] |
| 11b | 5-(4-acetylphenylazo) | Metal Complexes | DPPH Scavenging | Good Activity | [4] |
| 12a | 4-phenyl | Hydrazinyl | DPPH Scavenging | 50.34 (µg/mL) | [12] |
| 13a | - | - | Nitric Oxide Scavenging | 13.92 | [13] |
| 13b | - | - | Superoxide Anion Scavenging | 10.75 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Substituted 2-aminothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Substituted 2-aminothiazole derivatives
-
Standard antimicrobial agents (positive controls)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualizations
Signaling Pathway: Kinase Inhibition by 2-Aminothiazole Derivatives
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by these derivatives.
Caption: A simplified kinase signaling pathway inhibited by 2-aminothiazole derivatives.
Experimental Workflow: Comparative Analysis of 2-Aminothiazole Derivatives
The following diagram outlines a logical workflow for the synthesis and comparative biological evaluation of substituted 2-aminothiazole derivatives.
Caption: Experimental workflow for the comparative analysis of 2-aminothiazole derivatives.
Synthesis Workflow: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a fundamental method for constructing the 2-aminothiazole core. This diagram illustrates the general workflow.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs in Oncology Research
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry. This privileged structure is a key component of several clinically approved anti-cancer agents, including the kinase inhibitors Dasatinib and Alpelisib.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their anticancer and kinase inhibitory activities. Experimental data is presented to support the SAR discussion, along with detailed methodologies for key biological assays.
Comparative Analysis of Biological Activity
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. The following sections provide a comparative overview of their anticancer and kinase inhibitory activities, with quantitative data summarized in tabular format to facilitate direct comparison.
Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
A study by Wu and coworkers synthesized a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and evaluated their in vitro antiproliferative activities against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[2] Compound 27 from this series demonstrated potent inhibitory activity, particularly against HeLa cells with an IC50 value of 1.6 ± 0.8 µM.[2]
Another series of 2-aminothiazole derivatives with lipophilic substituents at the 4- and/or 5-positions of the thiazole ring were tested against human lung cancer (H1299) and human glioma (SHG-44) cell lines. One of the most promising analogs, compound 20 , exhibited potent antitumor activities with IC50 values of 4.89 and 4.03 µM against H1299 and SHG-44 cell lines, respectively.[2]
In a different study, Altintop et al. synthesized various thiazolyl hydrazone derivatives and evaluated their anticancer activity against A549 and C6 rat glioma cell lines. Compound 99 emerged as the most potent and selective inhibitor, with IC50 values of 12 ± 1.73 µM against A549 and 3.83 ± 0.76 µM against C6 cells.[2]
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 27 | HeLa | 1.6 ± 0.8 | [2] |
| 20 | H1299 | 4.89 | [2] |
| 20 | SHG-44 | 4.03 | [2] |
| 99 | A549 | 12 ± 1.73 | [2] |
| 99 | C6 | 3.83 ± 0.76 | [2] |
| SNS-032 | A2780 | 0.095 | [2] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution at the 2-amino position: Acylation or the introduction of substituted piperazine moieties at the 2-amino position has been shown to be a viable strategy for enhancing anticancer potency.[2]
-
Substitution on the thiazole ring: The presence of bulky, lipophilic groups at the C4 and C5 positions of the thiazole ring, such as tert-butyl and benzyl groups, can significantly contribute to cytotoxic activity.[2]
-
Modification of the 2-amino group to a hydrazone: The conversion of the 2-amino group into a thiazolyl hydrazone has been demonstrated as an effective approach to generate potent and selective anticancer agents.[2]
Kinase Inhibitory Activity
A significant mechanism through which 2-aminothiazole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A notable example is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a pivotal role in mitosis.
A quantitative structure-activity relationship (QSAR) study on a series of 54 aminothiazole derivatives as Aurora A kinase inhibitors provided valuable insights into the structural requirements for potent inhibition.[3] The inhibitory activities were expressed as pIC50 values.
Furthermore, a study focused on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives led to the discovery of potent dual inhibitors of Aurora A and Aurora B kinases. The inhibitory activities were determined as Ki values (nM).[4]
Table 2: In Vitro Aurora Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | R Group (on N-phenyl ring) | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Reference |
| 7h | H | 110 | 180 | [4] |
| 11 | 4-Cl | 23 | 42 | [4] |
| 13 | 4-OMe | 17 | 25 | [4] |
| 18 | 4-morpholino | 8.0 | 9.2 | [4] |
Structure-Activity Relationship (SAR) Summary for Aurora Kinase Inhibition:
-
Substitution on the N-phenyl ring: The introduction of substituents at the para-position of the N-phenyl ring significantly influences the inhibitory potency against both Aurora A and Aurora B kinases.
-
Electron-withdrawing groups (e.g., 4-Cl) and electron-donating groups (e.g., 4-OMe) enhance the inhibitory activity compared to the unsubstituted analog.[4]
-
The presence of a 4-morpholino group resulted in the most potent inhibition, suggesting that this moiety forms favorable interactions within the kinase active site.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8][9]
Materials:
-
Recombinant human kinase (e.g., Aurora A or Aurora B)
-
Kinase substrate (e.g., Kemptide or a specific peptide substrate)
-
ATP
-
Kinase reaction buffer
-
2-aminothiazole test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds at various concentrations. Add the kinase and the substrate to the wells.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 or Ki values by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of 2-aminothiazole analogs.
Caption: Experimental workflow for the discovery and evaluation of 2-aminothiazole anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole analogs.
Caption: 2-Aminothiazole analogs targeting Aurora kinases to disrupt mitotic progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Quantitative Structure-Activity Relationship (QSAR) analysis of 2-aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various Quantitative Structure-Activity Relationship (QSAR) studies on 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. QSAR methodologies are instrumental in deciphering the intricate relationship between the chemical structure of these molecules and their biological functions, thereby accelerating the design of more efficacious and selective therapeutic agents. This guide summarizes key findings, compares methodologies, and provides detailed experimental contexts to aid in the rational design of novel 2-aminothiazole-based drugs.
Comparative Analysis of QSAR Models for 2-Aminothiazole Derivatives
The following table offers a comparative overview of recent QSAR studies on 2-aminothiazole derivatives, highlighting the diversity of therapeutic targets and modeling approaches.
| Study Focus & Target | No. of Compounds | QSAR Model Type(s) | Key Statistical Parameters | Dominant Molecular Descriptors |
| Anticancer (Hec1/Nek2 Inhibitors) [1] | 25 | 3D-QSAR | R² = 0.8436, Q²_LOO = 0.7965, R²_ext = 0.6308 | Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), Relative Polar Surface Area (RPSA)[1] |
| Anticancer (Aurora Kinase Inhibitors) [2][3] | 54 | 2D-QSAR (PLS, PCR) | R² = 0.8902, Q²_LOO = 0.7875, R²_ext = 0.8734 | Not explicitly detailed in the abstract, but a strong correlation was established.[2][3] |
| Anticancer (Aurora A Kinase Inhibitors) [4] | 54 | 2D-QSAR (MLR), 3D-QSAR (CoMFA, CoMSIA) | MLR: R²=0.828, Q²=0.771; CoMFA: R²=0.977, Q²=0.695; CoMSIA: R²=0.960, Q²=0.698 | The 3D contour maps suggested the importance of electrostatic, hydrophobic, and hydrogen bond properties of the aniline group.[4] |
| Metabolic Disorders (11β-HSD1 Inhibitors) [5][6] | 56 | 3D-QSAR (ANN) | R² = 0.9482, Q² = 0.9944 | 3D descriptors (GETAWAY, 3D-MoRSE, RDF) and topological indices (GALVEZ, 2D autocorrelations, Burden eigenvalues).[5][6] |
| Anti-prion Activity [7] | 47 | 2D-QSAR (MLR, ANN, SVM) | MLR: r=0.9073; ANN: r=0.9023; SVM: r=0.9471 | Descriptors related to molecular asymmetry, low propensity for hydrogen bonding, and high frequency of nitrogen content.[7] |
| p56(Lck) Inhibitors [8] | Not specified | 2D-QSAR (GA-MLR) | An 8-parameter model was established, but specific statistics are not in the abstract. | A total of 36 descriptors were involved across 100 models, with 8 common descriptors in the final model.[8][9] |
Experimental Protocols
The reliability of any QSAR model is fundamentally dependent on the quality of the biological data. Below are detailed, generalized protocols for the key experiments cited in the analyzed studies.
Biological Activity Assays
1. Enzyme Inhibition Assays (e.g., Kinase, 11β-HSD1)
-
Objective: To determine the concentration of a 2-aminothiazole derivative required to inhibit 50% of the target enzyme's activity (IC50).
-
Methodology:
-
Reagents and Preparation:
-
Purified recombinant human enzyme (e.g., Aurora A Kinase, 11β-HSD1).
-
Specific substrate and cofactors (e.g., ATP for kinases).
-
Assay buffer optimized for pH and ionic strength.
-
Test compounds dissolved in DMSO to create stock solutions, followed by serial dilution.
-
-
Assay Procedure:
-
The enzyme, substrate, and varying concentrations of the test compound are incubated in a multi-well plate.
-
The reaction is initiated by the addition of the cofactor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Signal Detection:
-
Enzyme activity is quantified by measuring the consumption of a substrate or the formation of a product. Detection methods include fluorescence, luminescence, or radiometric assays.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each compound concentration relative to a control (no inhibitor).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
IC50 values are then converted to pIC50 (-logIC50) for use as the dependent variable in QSAR modeling.
-
-
2. Cell-Based Proliferation/Cytotoxicity Assays
-
Objective: To measure the effect of 2-aminothiazole derivatives on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Cell Culture:
-
Human cancer cell lines relevant to the therapeutic target are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Compound Treatment:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the 2-aminothiazole derivatives.
-
-
Incubation:
-
The treated cells are incubated for a standard period, typically 48 to 72 hours.
-
-
Viability Assessment:
-
Cell viability is assessed using colorimetric or fluorometric assays such as MTT, MTS, or resazurin, which measure metabolic activity.
-
-
Data Analysis:
-
The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells.
-
The concentration that inhibits 50% of cell growth (GI50) or is cytotoxic to 50% of cells (IC50) is determined from the dose-response curves.
-
-
Visualized Workflows and Pathways
The following diagrams illustrate the typical workflow of a QSAR study, the relationships between different modeling techniques, and a relevant biological pathway.
Caption: A comprehensive workflow for a typical QSAR analysis.
Caption: Interrelation of common QSAR modeling techniques.
Caption: The role of Aurora Kinase in the cell cycle and its inhibition by 2-aminothiazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-4,5-dimethylthiazole Hydrobromide and Hydrochloride Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of starting material salt form can significantly impact reaction outcomes, process efficiency, and overall cost-effectiveness. This guide provides a detailed comparison of two common salt forms of a versatile synthetic building block: 2-Amino-4,5-dimethylthiazole hydrobromide and 2-Amino-4,5-dimethylthiazole hydrochloride. This document aims to furnish researchers with the necessary data to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each salt is crucial for their effective application in synthesis. The following table summarizes key parameters for both the hydrobromide and hydrochloride salts of 2-Amino-4,5-dimethylthiazole.
| Property | This compound | 2-Amino-4,5-dimethylthiazole Hydrochloride |
| Molecular Formula | C₅H₉BrN₂S | C₅H₉ClN₂S |
| Molecular Weight | 209.11 g/mol [1][2] | 164.66 g/mol [3][4][5] |
| Melting Point | 287 - 293 °C[6] | 273 - 274 °C (dec.)[3][4][7] |
| Appearance | White to light yellow crystalline powder[6] | White to Almost white powder to crystal[3] |
| Water Solubility | Soluble (1 g/L at 25°C, est.)[8] | Soluble[3] |
The notable difference in molecular weight between the two salts is a primary consideration for stoichiometric calculations in a reaction. While both are crystalline solids with relatively high melting points, the hydrochloride salt has a slightly lower decomposition temperature. Both salts exhibit good solubility in water, a factor that can be pertinent for work-up and purification procedures.
Performance in N-Acylation Reactions: A Comparative Analysis
The exocyclic amino group of 2-aminothiazoles is a key functional handle for derivatization, with N-acylation being a common transformation in the synthesis of biologically active molecules. The choice of the hydrohalide salt can influence the reaction conditions required and the overall efficiency of the acylation process.
In a typical N-acylation reaction, the 2-aminothiazole salt is reacted with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the hydrohalide and deprotonate the amino group, thereby activating it for nucleophilic attack.
Caption: General workflow for the N-acylation of 2-Amino-4,5-dimethylthiazole salts.
Key Considerations for Synthesis:
-
Basicity and Nucleophilicity: The hydrobromide and hydrochloride salts must be neutralized in situ to generate the free amino group, which is the active nucleophile. The choice of base and its stoichiometry are critical. Stronger bases may be required to fully deprotonate the hydrochloride salt compared to the hydrobromide, although the difference in pKa is generally small.
-
Solubility in Organic Solvents: The solubility of the starting salt in the reaction solvent can affect reaction rates. While specific data for 2-Amino-4,5-dimethylthiazole salts is scarce, 2-aminothiazole itself is more soluble in polar aprotic solvents like DMF and DMSO, and has some solubility in alcohols like ethanol.[9] The solubility of the hydrohalide salts in common non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be limited, potentially requiring the use of co-solvents or more polar reaction media.
-
Byproduct Removal: The formation of the triethylammonium or pyridinium halide salt as a byproduct is an important consideration for purification. The solubility of these salt byproducts can vary depending on the halide and the solvent system, influencing the ease of their removal by filtration or extraction.
Experimental Protocols
Below are representative, generalized protocols for the N-acylation of a 2-aminothiazole salt. These should be adapted and optimized for specific substrates and scales.
Protocol: N-Acetylation of 2-Amino-4,5-dimethylthiazole Hydrohalide
Materials:
-
This compound or hydrochloride (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-Amino-4,5-dimethylthiazole hydrohalide in pyridine, add acetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and pyridine hydrochloride/hydrobromide.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for N-acetylation.
Conclusion and Recommendations
The choice between this compound and hydrochloride for synthesis will depend on several factors, with no single salt being universally superior.
-
Cost and Availability: The hydrochloride salt is often more readily available and may be more cost-effective from commercial suppliers.
-
Stoichiometry: The lower molecular weight of the hydrochloride salt means that less mass is required for the same molar amount compared to the hydrobromide.
-
Reaction Conditions: While both salts require a base for neutralization, the slightly different acid strengths of HBr and HCl could necessitate minor adjustments to the amount or type of base used for optimal results.
-
Downstream Processing: The nature of the halide byproduct (bromide vs. chloride) may influence the choice of purification strategy.
For initial explorations and cost-sensitive applications, the hydrochloride salt is a logical starting point due to its lower molecular weight and often better availability. However, for processes where byproduct characteristics or subtle differences in reactivity are critical, the hydrobromide salt may offer advantages that warrant its evaluation.
It is strongly recommended that for any specific synthetic transformation, a small-scale comparative study be conducted to empirically determine the optimal salt form and reaction conditions to achieve the desired yield, purity, and process efficiency.
References
- 1. This compound | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROCHLORIDE CAS#: 71574-33-9 [m.chemicalbook.com]
- 4. 2-アミノ-4,5-ジメチルチアゾール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS#:71574-33-9 | 2-Amino-4,5-Dimethylthiazole Hydrochloride | Chemsrc [chemsrc.com]
- 8. 2-amino-4,5-dimethylthiazole HBr, 7170-76-5 [thegoodscentscompany.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Efficacy Analysis of 2-Aminothiazole-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several highly effective therapeutic agents. This guide provides a detailed comparison of the efficacy of prominent 2-aminothiazole-based anticancer drugs, focusing on the approved tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib. The information presented herein is supported by experimental data to aid in research and development efforts within the oncology sector.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of Dasatinib and Alpelisib against their primary kinase targets and their cytotoxic effects on various cancer cell lines. This quantitative data allows for a direct comparison of their biological activity.
| Drug | Primary Target | Target IC50 / Ki | Cell Line | Cell-Based IC50 | Reference |
| Dasatinib | BCR-ABL | < 1 nM (IC50) | K562 (CML) | - | [1] |
| SRC | 0.5 - 1.5 nM (IC50) | - | - | [1] | |
| c-KIT | 1 - 10 nM (IC50) | - | - | [1] | |
| PDGFRβ | 5 - 30 nM (IC50) | - | - | [1] | |
| Alpelisib | PI3Kα (wild-type) | 4.6 nM (IC50) | - | - | [2] |
| PI3Kα (mutant H1047R, E545K) | ~4 nM (IC50) | - | - | [2][3] | |
| PI3Kβ | 1,156 nM (IC50) | - | - | [2] | |
| PI3Kδ | 290 nM (IC50) | - | - | [2] | |
| PI3Kγ | 250 nM (IC50) | - | - | [2] | |
| KPL4 (HER2+/PIK3CA mut) | - | KPL4 | Dose-dependent inhibition | [4] | |
| HCC1954 (HER2+/PIK3CA mut) | - | HCC1954 | Dose-dependent inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of 2-aminothiazole-based drugs.
Biochemical Kinase Inhibition Assay (for Dasatinib)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Enzyme and Substrate Preparation : Recombinant human ABL1 kinase is used. A synthetic peptide substrate is prepared in an assay buffer.
-
Compound Preparation : Dasatinib is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are combined in the wells of a microplate. Dasatinib dilutions are added to the wells. The reaction is typically initiated by the addition of ATP.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³³P]-ATP), fluorescence, or luminescence-based technologies like LanthaScreen™.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3Kα HTRF Assay (for Alpelisib)
This is a high-throughput screening assay to measure the inhibition of PI3Kα.
-
Reagents : Human recombinant PI3Kα, a biotinylated PIP2 substrate, ATP, and detection reagents (Europium-labeled anti-GST antibody and a fluorescently labeled PIP3 tracer).
-
Assay Procedure :
-
Alpelisib is serially diluted and added to the assay plate.
-
PI3Kα enzyme and the biotinylated PIP2 substrate are added.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection reagents are added. The amount of PIP3 produced is measured using Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis : The HTRF signal is inversely proportional to the amount of PIP3 produced. IC50 values are determined by plotting the HTRF signal against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the 2-aminothiazole-based drug for a specific duration (e.g., 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5][6]
-
Incubation : The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by Dasatinib and Alpelisib, as well as a general workflow for evaluating the anticancer activity of 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
A Researcher's Guide to In Vitro Testing of 2-Aminothiazole Derivatives: Protocols and Performance Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of in vitro testing protocols for 2-aminothiazole derivatives, a class of compounds with significant therapeutic potential. It offers a comparative analysis of their anticancer, antimicrobial, and enzyme-inhibiting activities, supported by experimental data and detailed methodologies.
Anticancer Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[1] Their anticancer activity is often mediated through the induction of apoptosis and cell cycle arrest.[1]
Comparative Anticancer Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of various 2-aminothiazole derivatives against several cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 Value |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM[2] |
| Fluoride derivative of 78 | - | Inactive in hERG liability screening |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives (F and OCH3 derivatives) | Various cancer cell lines | Cytotoxic[3] |
| 2-aminothiazole-fused chromen-4-one derivative 2 | U87 (Glioblastoma) | Lower than parent compound 1 |
| 2-aminothiazole-fused chromen-4-one derivative 9 | U87 shCTRL (Tau expressing) | 1.6 ± 0.5 µM |
| 2-aminothiazole-fused chromen-4-one derivative 9 | U87 shTau (Tau deficient) | No activity |
| 2-aminothiazole-fused chromen-4-one derivative 12 | U87 (Glioblastoma) | 4.1 ± 3.4 µM |
| 2-aminothiazole-fused chromen-4-one derivative 12 | T98G (Glioblastoma) | 1.7 ± 0.9 µM |
| 2-aminothiazole-fused chromen-4-one derivative 14 | U87 (Glioblastoma) | 1.1 ± 0.2 µM |
| 2-aminothiazole-fused chromen-4-one derivative 14 | U251 (Glioblastoma) | 1.3 ± 0.5 µM |
| 2-aminothiazole-fused chromen-4-one derivative 14 | U138 (Glioblastoma) | 1.4 ± 0.2 µM |
| 2-aminothiazole-fused chromen-4-one derivative 14 | T98G (Glioblastoma) | 2.7 ± 0.5 µM |
| Aminothiazole-paeonol derivatives | AGS (Gastric), HT-29 (Colorectal) | More potent than 5-fluorouracil |
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the 2-aminothiazole derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[4][5]
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells to allow for staining of the DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways in Anticancer Activity
Antimicrobial Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have shown promising activity against a variety of bacterial and fungal strains.
Comparative Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC Value (µg/mL) |
| Halogen derivative of thiourea 124 (3,4-dichlorophenyl) | S. aureus, S. epidermidis | 4 - 16[2] |
| Halogen derivative of thiourea 124 (3-chloro-4-fluorophenyl) | S. aureus, S. epidermidis | 4 - 16[2] |
| Piperazinyl derivative 121d | S. aureus 29213, S. aureus 25923 | 2 - 128 (µM)[2] |
| Piperazinyl derivative 121d | E. coli, E. coli 25922, P. aeruginosa, P. aeruginosa 27853 | 2 - 128 (µM)[2] |
| Derivative 117 (R1 = 4-Cl) | C. perfringens | 0.039[2] |
| Derivative 117 (R1 = H) | A. tumefaciens | 0.078[2] |
| Adamantane-linked aminothiazole 6c | Urease | 18.07 ± 0.11 (IC50, µM) |
| Adamantane-linked aminothiazole 6g | Urease | 13.05 ± 0.2 (IC50, µM) |
| Adamantane-linked aminothiazole 6k | Urease | 17.12 ± 0.1 (IC50, µM) |
| Adamantane-linked aminothiazole 6c | α-glucosidase | 18.4 ± 0.11 (IC50, µM) |
| Adamantane-linked aminothiazole 6e | α-glucosidase | 58.01 ± 0.8 (IC50, µM) |
| Adamantane-linked aminothiazole 6f | Carbonic anhydrase | 3.02 ± 0.31 (IC50, µM) |
| Adamantane-linked aminothiazole 6k | Carbonic anhydrase | 4.5 ± 0.041 (IC50, µM) |
| Adamantane-linked aminothiazole 6j | Carbonic anhydrase | 2.7 ± 0.004 (IC50, µM) |
| Aminothiazole 41F5 | Histoplasma capsulatum | 0.87 (IC50, µM)[6] |
| 2-aminothiazole derivative 7n | Mycobacterium tuberculosis H37Rv | 6.25 µM |
| 2-aminothiazole derivatives 7b, 7e, 7f | Mycobacterium tuberculosis H37Rv | 12.50 µM |
Experimental Protocols for Antimicrobial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place paper disks impregnated with the 2-aminothiazole derivative onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilutions: Prepare serial twofold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial or fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible microbial growth.
General Experimental Workflow for In Vitro Testing
Enzyme Inhibition by 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[1] These derivatives can also inhibit other enzymes, such as acetylcholinesterase and carbonic anhydrase.
Comparative Enzyme Inhibition (IC50/Ki)
| Derivative/Compound | Target Enzyme | Inhibition Value |
| Dasatinib (BMS-354825) | Pan-Src kinases | Nanomolar to subnanomolar potency |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | IC50 = 0.6 µM; Ki = 0.18 µM[7][8] |
| CX-4945 | CK2α | IC50 = 14 nM[7] |
| CX-4945 | Clk-2 | IC50 = 4 nM[7] |
| CX-4945 | Dyrk1A, Dyrk1B | IC50 = 6.8 nM, 6.4 nM[7] |
| Aminothiazole derivative 29 | Aurora A kinase | IC50 = 79 nM |
| Aminothiazole derivative 30 | Aurora A kinase | IC50 = 140 nM |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki = 0.008 ± 0.001 µM[9] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki = 0.124 ± 0.017 µM[9] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki = 0.129 ± 0.030 µM[9] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki = 0.083 ± 0.041 µM[9] |
Experimental Protocols for Enzyme Inhibition Assays
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the 2-aminothiazole derivative.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This colorimetric assay measures the activity of AChE.[4]
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATC), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Pre-incubation: Pre-incubate the enzyme with the 2-aminothiazole derivative.
-
Reaction Initiation: Add the substrate (ATC) and DTNB to initiate the reaction. The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Absorbance Measurement: Measure the rate of color formation at 412 nm spectrophotometrically.
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[10]
Protocol:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with the 2-aminothiazole derivative.
-
Reaction Initiation: Add the substrate p-NPA to start the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 400-405 nm over time.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography with alternative techniques for the structural elucidation of 2-aminothiazole compounds. It includes a summary of quantitative crystallographic data, detailed experimental protocols, and a discussion of complementary spectroscopic methods, offering a comprehensive resource for researchers in medicinal chemistry and materials science.
Introduction to 2-Aminothiazole and Structural Analysis
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The three-dimensional structure of these molecules is critical to their biological function, governing their interaction with target proteins. Therefore, accurate structural determination is paramount in the drug discovery and development process.
X-ray crystallography stands as the gold standard for providing high-resolution atomic coordinates of small molecules, offering unambiguous determination of stereochemistry, conformation, and intermolecular interactions.[4][5][6] However, other techniques can provide complementary or, in some cases, alternative routes to structural information. This guide will compare X-ray crystallography with these other methods, providing researchers with the information needed to select the most appropriate technique for their specific research goals.
Comparison of Structural Determination Methods
The choice of method for determining the structure of a 2-aminothiazole derivative depends on several factors, including the nature of the sample (e.g., crystallinity), the level of detail required, and the availability of instrumentation.
| Method | Advantages | Disadvantages | Best Suited For |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides unambiguous, high-resolution 3D structures; Reveals detailed information on bond lengths, angles, and intermolecular interactions.[4][7] | Requires well-ordered single crystals of sufficient size and quality, which can be challenging to grow.[8][9] | Definitive structural elucidation of crystalline 2-aminothiazole compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural and dynamic information in solution, closer to physiological conditions; Does not require crystallization.[10][11] | Structure determination can be complex for larger molecules; May not provide the same level of precision for bond lengths and angles as XRD.[10][12] | Determining the structure of soluble 2-aminothiazole derivatives and studying their dynamics in solution. |
| Three-Dimensional Electron Diffraction (3DED) | Can determine structures from nanocrystals or microcrystalline powders, overcoming the need for large single crystals.[13] | The technique is still evolving; data quality can sometimes be lower than that from SCXRD.[13] | Structural analysis of 2-aminothiazole compounds that are difficult to crystallize into large single crystals. |
| Powder X-ray Diffraction (PXRD) | Useful for phase identification and analysis of polycrystalline materials.[14] | Generally does not provide the atomic-level resolution of single-crystal methods for de novo structure determination.[14] | Characterizing the solid-state form (polymorphs, solvates) of 2-aminothiazole compounds. |
X-ray Crystallographic Data of 2-Aminothiazole Derivatives
The following table summarizes key crystallographic parameters for a selection of 2-aminothiazole derivatives, providing a basis for comparison of their solid-state structures. This data is typically found in publications or deposited in crystallographic databases like the Cambridge Structural Database (CSD).[15]
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Reference/CCDC No. |
| 2-Aminothiazole | C₃H₄N₂S | Monoclinic | P2₁/c | a = 8.654, b = 5.668, c = 9.802; β = 105.99 | [15] (CCDC: 864225) |
| 2-Amino-2-thiazolium indole-2-carboxylate | (C₃H₇N₂S)⁺(C₉H₆NO₂)⁻ | Monoclinic | P2₁/n | a = 11.082, b = 8.123, c = 15.196; β = 108.83 | [16][17] |
| 2-Amino-2-thiazolium N-methylpyrrole-2-carboxylate | (C₃H₇N₂S)⁺(C₆H₆NO₂)⁻ | Monoclinic | P2₁/c | a = 10.143, b = 11.135, c = 10.245; β = 111.08 | [16][17] |
| 2-Aminobenzothiazolium indole-2-carboxylate | (C₇H₇N₂S)⁺(C₉H₆NO₂)⁻ | Monoclinic | P2₁/c | a = 12.015, b = 8.010, c = 15.932; β = 107.54 | [16][17] |
| 2-Aminobenzothiazolium N-methylpyrrole-2-carboxylate | (C₇H₇N₂S)⁺(C₆H₆NO₂)⁻ | Monoclinic | P2₁/c | a = 11.233, b = 8.529, c = 14.180; β = 109.11 | [16][17] |
| 2-Aminobenzothiazolium thiophene-2-carboxylate | (C₇H₇N₂S)⁺(C₅H₃O₂S)⁻ | Monoclinic | P2₁/c | a = 10.925, b = 8.361, c = 14.493; β = 108.92 | [16][17] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A detailed and standardized experimental protocol is crucial for obtaining high-quality crystallographic data.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, without cracks or defects).[9]
-
Methods:
-
Slow Evaporation: Dissolve the purified 2-aminothiazole compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and slowly cool it to induce crystallization.
-
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7][18]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.
-
The structure is typically solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and angles.
5. Structure Validation:
-
The final crystal structure is validated using various crystallographic metrics (e.g., R-factor) and checked for geometric consistency.
-
The crystallographic information is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are invaluable for characterizing 2-aminothiazole compounds in solution and confirming their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure in solution. Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and chemical environment of atoms.[19][20][21][22][23]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. For 2-aminothiazoles, key absorptions include N-H stretches, C=N stretches, and aromatic C=C stretches.[19][24]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can also offer clues about the molecular structure.[19][25]
Visualizing the Workflow
The following diagrams illustrate the logical flow of structural analysis for 2-aminothiazole compounds.
References
- 1. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. people.bu.edu [people.bu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Molecular co-crystals of 2-aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eas.org [eas.org]
- 19. benchchem.com [benchchem.com]
- 20. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 23. rsc.org [rsc.org]
- 24. universalprint.org [universalprint.org]
- 25. Aminothiazole [webbook.nist.gov]
A Comparative Guide to Thiazole Synthesis: Hantzsch Synthesis vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a fundamental process, given its prevalence in a wide array of pharmacologically active compounds. This guide provides an objective comparison of the classic Hantzsch thiazole synthesis with two notable alternatives: the Cook-Heilbron and Gabriel-type syntheses. The comparison includes a quantitative overview of their performance, detailed experimental protocols, and visual representations of the reaction mechanisms to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparing Thiazole Synthesis Methods
The choice of a synthetic route to a thiazole derivative is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Hantzsch synthesis is a versatile and widely used method, while the Cook-Heilbron and Gabriel-type syntheses offer valuable alternatives for specific structural motifs.
| Synthesis Method | Starting Materials | Product Type | Typical Yield | Reaction Conditions |
| Hantzsch Synthesis | α-Haloketone, Thioamide | 2,4-Disubstituted or 2,4,5-Trisubstituted Thiazoles | High (often >80%) | Mild to moderate heating |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide (or similar) | 5-Aminothiazoles | Moderate to High | Mild, often room temperature |
| Gabriel-Type Synthesis | α-Acylamino ketone, Thionating Agent (e.g., P₄S₁₀, Lawesson's Reagent) | 2,5-Disubstituted Thiazoles | Moderate (40-60%) | Reflux temperatures |
In-Depth Look at Synthesis Mechanisms
The reaction pathways for each of these syntheses involve distinct key steps, which are visualized below.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[1] It involves the condensation of an α-haloketone with a thioamide.[1] The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is known for its simplicity and generally high yields.[2]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis, discovered by Alan H. Cook and Ian Heilbron, provides a route to 5-aminothiazoles.[3] This method involves the reaction of an α-aminonitrile with a source of a thiocarbonyl group, such as carbon disulfide, dithioacids, or isothiocyanates, under mild conditions.[3] The mechanism initiates with the nucleophilic attack of the amino group on the thiocarbonyl carbon, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to the aromatic 5-aminothiazole.[3]
Gabriel-Type Thiazole Synthesis
The Gabriel synthesis, when adapted for thiazoles (often referred to as the Robinson-Gabriel synthesis), utilizes an α-acylamino ketone as the starting material. This substrate undergoes thionation, typically using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, followed by an intramolecular cyclization and dehydration to yield a 2,5-disubstituted thiazole.
Experimental Protocols
Detailed methodologies for the synthesis of representative thiazole derivatives using each of the discussed methods are provided below.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
The crude product can be recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.
Expected Yield: High, typically in the range of 80-95%.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
Procedure:
-
A solution of aminoacetonitrile hydrochloride (5.6 g, 0.06 mol) in water (10 ml) is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The free aminoacetonitrile is extracted with ether, and the ethereal extract is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residual aminoacetonitrile is dissolved in pyridine (20 ml).
-
Carbon disulfide (3.8 g, 0.05 mol) is added to the pyridine solution, and the mixture is allowed to stand at room temperature for 24 hours.
-
The pyridine and excess carbon disulfide are removed under reduced pressure.
-
The residue is triturated with a small amount of cold ethanol to induce crystallization.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol, and can be recrystallized from hot ethanol to yield pure 5-amino-2-mercaptothiazole.
Expected Yield: Moderate to high.
Protocol 3: Gabriel-Type Synthesis of 2,4-Dimethylthiazole
This protocol describes the synthesis of 2,4-dimethylthiazole from N-(2-oxopropyl)acetamide (an α-acylamino ketone) and phosphorus pentasulfide.
Materials:
-
Acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Chloroacetone
-
Dry benzene
-
5 N Sodium hydroxide or potassium hydroxide solution
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.
-
Quickly prepare a mixture of finely divided acetamide (300 g, 5.08 moles) and powdered phosphorus pentasulfide (200 g, 0.9 mole) and transfer it immediately to the flask.
-
Add 20 ml of a mixture of chloroacetone (400 ml, 4.97 moles) and 150 ml of dry benzene.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction.
-
Once the reaction starts, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Add approximately 750 ml of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide solution.
-
The crude thiazole separates as a black upper layer. Extract the product with several portions of ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.
-
Remove the ether by distillation, and fractionally distill the residual oil at atmospheric pressure. Collect the fraction boiling at 143–145°C.[4]
Expected Yield: 41–45% based on phosphorus pentasulfide.[4]
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. 50. Studies in the azole series. Part III. The interaction of aminoacetonitrile and carbon disulphide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
New 2-Aminothiazole Derivatives Show Promise in Combating Bacterial Resistance
A comparative analysis of novel 2-aminothiazole compounds against established antibiotics reveals significant potential in the fight against common bacterial pathogens. Experimental data indicates that these emerging derivatives exhibit potent antimicrobial activity, in some cases comparable to existing drugs like Ampicillin and Streptomycin.
Researchers are increasingly turning to the 2-aminothiazole scaffold in medicinal chemistry to develop new antimicrobial agents.[1] This is largely due to the versatility of the thiazole ring, which allows for various chemical modifications to enhance biological activity. Recent studies have focused on synthesizing and evaluating new derivatives, with promising results against both Gram-positive and Gram-negative bacteria. This guide provides a direct comparison of these new compounds with widely used antibiotics, supported by experimental data and detailed protocols for researchers in drug development.
Performance Benchmark: 2-Aminothiazole Derivatives vs. Standard Antibiotics
The antimicrobial efficacy of new 2-aminothiazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.[2] The data presented below summarizes the MIC values of several new 2-aminothiazole compounds against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), benchmarked against the performance of Ampicillin and Streptomycin.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives and Existing Antibiotics against Staphylococcus aureus
| Compound/Derivative | MIC (µg/mL) | Reference |
| New 2-Aminothiazole Derivatives | ||
| Piperazinyl derivative (121d) | 4 | [1] |
| Thiazolyl-thiourea (124) | 4 - 16 | [1] |
| Trifluoromethoxy substituted aminothiazole | 2 - 16 | [3] |
| Existing Antibiotics | ||
| Ampicillin | 0.6 - 1 | |
| Streptomycin | 32 |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives and Existing Antibiotics against Escherichia coli
| Compound/Derivative | MIC (µg/mL) | Reference |
| New 2-Aminothiazole Derivatives | ||
| Piperazinyl derivative (121d) | 8 | [1] |
| Existing Antibiotics | ||
| Ampicillin | 4 | |
| Streptomycin | 64 |
The data indicates that certain 2-aminothiazole derivatives, such as the piperazinyl derivative (121d) and trifluoromethoxy substituted aminothiazoles, demonstrate significant activity against S. aureus, with MIC values in a comparable range to existing antibiotics.[1][3] While the tested derivatives show moderate activity against E. coli, these findings underscore the potential of the 2-aminothiazole scaffold as a source of new antibacterial agents.
Unraveling the Mechanism: Targeting Bacterial Cell Wall Synthesis
Preliminary in silico studies suggest that one of the potential mechanisms of action for some 2-aminothiazole derivatives is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme plays a crucial role in the cytoplasmic steps of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.[4][5][6][7] By inhibiting MurB, these compounds disrupt the formation of the cell wall, leading to bacterial cell death.
Caption: Inhibition of MurB by a 2-aminothiazole derivative disrupts the peptidoglycan synthesis pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the 2-aminothiazole derivative or existing antibiotic is prepared in a suitable solvent.
- Serial two-fold dilutions of the antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
- A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
- A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.
- The plate is incubated at 35-37°C for 16-20 hours.
4. MIC Determination:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
A[label="Prepare serial dilutions of\n2-aminothiazole derivative\nand control antibiotics in a\n96-well plate"];
B[label="Prepare standardized\nbacterial inoculum\n(0.5 McFarland)"];
C [label="Inoculate each well with\nthe bacterial suspension"];
D [label="Incubate the plate at\n37°C for 16-20 hours"];
E [label="Visually assess for\nbacterial growth (turbidity)"];
F [label="Determine the Minimum\nInhibitory Concentration (MIC)"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.
1. Preparation of Agar Plates:
- Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
2. Inoculation:
- A standardized suspension of the test bacterium is evenly spread over the entire surface of the agar plate using a sterile swab to create a bacterial lawn.
3. Well Creation and Sample Addition:
- Wells of a uniform diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
- A fixed volume of the 2-aminothiazole derivative solution or the control antibiotic solution is added to each well.
4. Incubation:
- The plates are incubated at 37°C for 18-24 hours.
5. Zone of Inhibition Measurement:
- After incubation, the diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of 2-Amino-4,5-dimethylthiazole Hydrobromide and Associated Waste Streams
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is as crucial as the research itself. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-4,5-dimethylthiazole hydrobromide and the waste generated from its use in a typical laboratory setting, such as the Hantzsch thiazole synthesis. Adherence to these procedures is essential for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous substance. Safety Data Sheets (SDS) indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Precautionary Actions |
| Health Hazards | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[2] |
| Environmental Hazards | Avoid release to the environment. Do not let the product enter drains.[2][3] |
| Chemical Hazards | Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[3] |
Personal Protective Equipment (PPE) Required:
-
Eye/Face Protection: Chemical safety goggles with side-shields or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal Procedures for this compound
The primary and mandatory route for the disposal of this compound, whether as a pure substance or in a mixture, is through a licensed hazardous waste disposal service.[2][3][4]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
All waste containing this compound must be segregated from other laboratory waste streams.
-
Do not mix this waste with incompatible materials.
-
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof hazardous waste container.
-
The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Keep the container securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat sources and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Experimental Protocol: Hantzsch Thiazole Synthesis Waste Disposal
The Hantzsch thiazole synthesis is a common method for creating thiazole derivatives.[2] A typical procedure involves reacting an α-haloketone with a thioamide in a solvent like methanol. The following provides a detailed disposal plan for the waste generated from a representative synthesis of a 2-aminothiazole derivative.
Reaction Scheme: α-Haloketone + Thioamide --(Methanol)--> 2-Aminothiazole derivative
Waste Streams and Their Disposal:
| Waste Stream | Composition | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated weigh boats, filter paper, and gloves. | Collect in a labeled hazardous waste container for solids. Do not mix with liquid waste. |
| Liquid Organic Waste | Methanol (solvent), unreacted starting materials, and byproducts. | Collect in a dedicated, labeled hazardous waste container for flammable organic solvents. Keep the container closed. |
| Aqueous Waste | Filtrate from product isolation, likely containing water, sodium carbonate, and residual salts. | Neutralize if necessary (check pH). Collect in a labeled hazardous waste container for aqueous waste. Do not dispose of down the drain without EHS approval. |
| Contaminated Glassware | Reaction flasks, beakers, and funnels. | Rinse with a small amount of an appropriate solvent (e.g., methanol). Dispose of the rinsate into the liquid organic waste container. Wash the glassware thoroughly afterward. |
Logical Flow for Waste Disposal Decision Making:
Caption: Decision workflow for segregating laboratory waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, fostering a secure research environment and upholding environmental responsibility.
References
Essential Safety and Operational Guide for Handling 2-Amino-4,5-dimethylthiazole hydrobromide
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2-Amino-4,5-dimethylthiazole hydrobromide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Serious eye damage/eye irritation (Causes serious eye damage) [1][2]
-
Specific target organ toxicity, single exposure (May cause respiratory irritation) [1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) compliant, tightly fitting with side-shields[1] | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Disposable, powder-free (e.g., Nitrile) | Provides protection against incidental contact.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, N100, or full-face respirator) | NIOSH-approved | Required when handling powders, in poorly ventilated areas, or if exposure limits are exceeded to prevent inhalation of dust or aerosols.[1][3] |
Operational Plan: Safe Handling and Storage Procedures
Proper handling and storage are crucial for preventing accidents and maintaining the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][3] Avoid dust formation during handling.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated place.[4] Store in a locked-up area.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
Emergency and Disposal Plans
Emergency First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][4]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill Response: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.[3]
Disposal Plan: Dispose of the compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the chemical to enter drains or water sources.
Caption: Workflow for the safe handling of laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
